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  • Product: (1R,2S)-2-methoxycyclohexanol
  • CAS: 155320-77-7

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of (1R,2S)-2-methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals Introduction (1R,2S)-2-methoxycyclohexanol is a chiral organic compound with potential applications in pharmaceutical synthesis and materials science. As a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-methoxycyclohexanol is a chiral organic compound with potential applications in pharmaceutical synthesis and materials science. As a stereoisomer of 2-methoxycyclohexanol, its specific spatial arrangement of atoms dictates its unique chemical and biological properties. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development. This technical guide provides a summary of the known properties of (1R,2S)-2-methoxycyclohexanol and details the experimental protocols for the determination of its key physicochemical parameters.

Molecular and Physicochemical Data

Quantitative experimental data for the specific (1R,2S) stereoisomer of 2-methoxycyclohexanol is not extensively available in public literature. The following table summarizes the fundamental molecular properties and highlights the parameters that require experimental determination.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem CID: 6951180
Molecular Weight 130.18 g/mol PubChem CID: 6951180[1][2]
Boiling Point Data not available for the specific isomer.-
Melting Point Data not available for the specific isomer.-
Density Data not available for the specific isomer.-
Solubility Data not available for the specific isomer.-

Experimental Protocols for Physicochemical Characterization

Given the limited availability of specific experimental data for (1R,2S)-2-methoxycyclohexanol, this section provides detailed methodologies for the determination of its core physicochemical properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method: Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a known volume of (1R,2S)-2-methoxycyclohexanol and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[3]

Method: Capillary Method (for small quantities)

  • Sample Preparation: Seal one end of a capillary tube. Introduce a small amount of the liquid into the tube.

  • Apparatus Setup: Attach the capillary tube to a thermometer, with the sealed end level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., silicone oil).

  • Heating: Heat the bath slowly, with constant stirring.

  • Observation: Observe the sample inside the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is the boiling point.[4]

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For many organic compounds, this occurs over a narrow range.

Method: Capillary Tube Method

  • Sample Preparation: If the compound is solid at room temperature, finely powder a small amount. Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.[5]

Determination of Density

Density is the mass of a substance per unit volume.

Method: Using a Graduated Cylinder and Balance

  • Mass Measurement: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

  • Volume Measurement: Add a known volume of (1R,2S)-2-methoxycyclohexanol to the graduated cylinder and record the volume.

  • Combined Mass Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.

  • Calculation: Subtract the mass of the empty graduated cylinder from the combined mass to find the mass of the liquid. Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[6]

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Qualitative Solubility Testing

  • Sample Preparation: In a series of small, labeled test tubes, add a small, measured amount of (1R,2S)-2-methoxycyclohexanol (e.g., 10 mg or 20 µL).

  • Solvent Addition: To each test tube, add a small, measured volume of a different solvent (e.g., 1 mL). A range of solvents with varying polarities should be tested, such as water, ethanol, acetone, diethyl ether, and hexane.

  • Observation: Agitate each mixture vigorously for a set period (e.g., 1 minute).

  • Classification: Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble). Note the formation of any distinct layers for immiscible liquids.[7]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and subsequent physicochemical characterization of (1R,2S)-2-methoxycyclohexanol.

Physicochemical_Characterization_Workflow cluster_synthesis_purification Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Structural Elucidation Synthesis Synthesis of (1R,2S)-2-methoxycyclohexanol Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Crude Product BoilingPoint Boiling Point Determination Purification->BoilingPoint Purified Compound MeltingPoint Melting Point Determination Purification->MeltingPoint Purified Compound Density Density Measurement Purification->Density Purified Compound Solubility Solubility Testing Purification->Solubility Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Compound IR IR Spectroscopy Purification->IR Purified Compound MS Mass Spectrometry Purification->MS Purified Compound

Caption: Logical workflow for the synthesis, purification, and characterization of (1R,2S)-2-methoxycyclohexanol.

References

Exploratory

(1R,2S)-2-Methoxycyclohexanol: A Technical Guide for Researchers

CAS Number: 155320-77-7 This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (1R,2S)-2-methoxycyclohexanol. This chiral auxiliary is a valuab...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155320-77-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (1R,2S)-2-methoxycyclohexanol. This chiral auxiliary is a valuable tool in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules.

Chemical and Physical Properties

(1R,2S)-2-methoxycyclohexanol, with the molecular formula C₇H₁₄O₂, is a chiral alcohol that plays a significant role as a building block in organic synthesis.[1] Its stereoisomeric purity is crucial for its effectiveness in inducing chirality in target molecules.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[2]
Molecular Weight 130.18 g/mol PubChem[2]
CAS Number 155320-77-7PubChem[2]
IUPAC Name (1R,2S)-2-methoxycyclohexan-1-olPubChem[2]
Synonyms Cyclohexanol (B46403), 2-methoxy-, (1R,2S)-Lookchem

Spectroscopic Data

Infrared (IR) Spectroscopy (for (1S,2S)-isomer): FTIR spectra of the (1S,2S) enantiomer have been recorded.[3] Key absorptions are expected for the hydroxyl (-OH) and ether (C-O-C) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for the (1R,2S) isomer are not available, ¹³C NMR data for trans-2-methoxycyclohexanol (B39478) provides expected chemical shifts for the carbon skeleton.[4]

Suppliers

A number of chemical suppliers offer (1R,2S)-2-methoxycyclohexanol and its enantiomer. Availability and purity should be confirmed with the respective suppliers.

SupplierProduct NamePurity/Notes
Alfa Aesar (Thermo Scientific) (1S,2S)-(+)-2-Methoxycyclohexanol97%
Smolecule (1S,2S)-2-MethoxycyclohexanolNot specified
Alfa Chemistry (1S,2S)-2-MethoxycyclohexanolNot specified

Experimental Protocols

Detailed experimental protocols for the synthesis and application of (1R,2S)-2-methoxycyclohexanol are not extensively published. The following protocols are based on general methods for the synthesis of related compounds and the use of similar chiral auxiliaries.

Protocol 1: Hypothetical Synthesis of (1R,2S)-2-Methoxycyclohexanol

This protocol is adapted from general methods for the synthesis of 2-alkoxycyclohexanols.[5]

Reaction: Asymmetric dihydroxylation of cyclohexene (B86901) followed by methylation.

Materials:

  • Cyclohexene

  • AD-mix-β (for dihydroxylation to yield the (1R,2S)-diol)

  • tert-Butanol (B103910)

  • Water

  • Sodium sulfite (B76179)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Asymmetric Dihydroxylation:

    • To a stirred solution of AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature, add cyclohexene.

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding sodium sulfite and stir for another hour.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1R,2S)-cyclohexane-1,2-diol.

  • Methylation:

    • Dissolve the crude diol in anhydrous THF and cool to 0 °C.

    • Carefully add sodium hydride in portions to the solution.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

    • Stir at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield pure (1R,2S)-2-methoxycyclohexanol.

Protocol 2: Asymmetric Aldol (B89426) Reaction Using (1R,2S)-2-Methoxycyclohexanol as a Chiral Auxiliary (Hypothetical)

This protocol is based on the well-established use of other cyclohexanol-based chiral auxiliaries in asymmetric aldol reactions.

Objective: To achieve a diastereoselective aldol addition of an enolate to an aldehyde.

Materials:

Procedure:

  • Attachment of the Chiral Auxiliary:

    • To a solution of (1R,2S)-2-methoxycyclohexanol and triethylamine in anhydrous DCM at 0 °C, add propionyl chloride dropwise.

    • Stir at room temperature for 2 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the propionate (B1217596) ester.

  • Diastereoselective Aldol Reaction:

    • Dissolve the propionate ester in anhydrous THF and cool to -78 °C.

    • Add LDA solution dropwise and stir for 30 minutes to form the lithium enolate.

    • Add the aldehyde dropwise and stir at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow to warm to room temperature.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the crude aldol adduct in a mixture of THF and water.

    • Add lithium hydroxide and hydrogen peroxide and stir at room temperature until cleavage is complete.

    • Work up the reaction to isolate the chiral β-hydroxy acid and recover the (1R,2S)-2-methoxycyclohexanol auxiliary.

Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and application of (1R,2S)-2-methoxycyclohexanol.

G Synthesis Workflow for (1R,2S)-2-Methoxycyclohexanol cluster_synthesis Synthesis start Cyclohexene dihydroxylation Asymmetric Dihydroxylation (AD-mix-β) start->dihydroxylation diol (1R,2S)-Cyclohexane-1,2-diol dihydroxylation->diol methylation Methylation (NaH, CH₃I) diol->methylation product (1R,2S)-2-Methoxycyclohexanol methylation->product

Caption: Synthesis of (1R,2S)-2-Methoxycyclohexanol.

G Workflow for Asymmetric Aldol Reaction cluster_workflow Asymmetric Synthesis auxiliary (1R,2S)-2-Methoxycyclohexanol attachment Attachment to Prochiral Substrate auxiliary->attachment chiral_substrate Chiral Ester attachment->chiral_substrate enolate_formation Enolate Formation (LDA) chiral_substrate->enolate_formation chiral_enolate Chiral Enolate enolate_formation->chiral_enolate aldol_reaction Aldol Reaction with Aldehyde chiral_enolate->aldol_reaction aldol_adduct Diastereomerically Enriched Adduct aldol_reaction->aldol_adduct cleavage Auxiliary Cleavage (LiOH/H₂O₂) aldol_adduct->cleavage final_product Chiral β-Hydroxy Acid cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Application as a Chiral Auxiliary.

References

Foundational

Spectroscopic Analysis of (1R,2S)-2-methoxycyclohexanol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the spectroscopic data for 2-methoxycyclohexanol.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for 2-methoxycyclohexanol. Due to the limited availability of public spectroscopic data for the specific (1R,2S)-cis-isomer, this document presents data for the closely related trans-isomer, (1R,2R)-2-methoxycyclohexanol, as a reference. The methodologies provided are standard protocols applicable to the analysis of either isomer.

Data Presentation

The following tables summarize the expected and reported spectroscopic data for 2-methoxycyclohexanol derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of 2-methoxycyclohexanol is characterized by the presence of a hydroxyl and a C-O-C ether linkage.

Table 1: Characteristic IR Absorptions for trans-2-methoxycyclohexanol (B39478)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydrogen-bonded)
~2930StrongC-H stretch (aliphatic)
~2860MediumC-H stretch (aliphatic)
~1100StrongC-O stretch (ether and alcohol)

Note: Data is based on typical values for substituted cyclohexanols and related ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The chemical shifts are highly sensitive to the stereochemistry of the substituents.

Disclaimer: The following NMR data is for trans-2-methoxycyclohexanol and is provided as the closest available analogue. Significant differences, particularly in the chemical shifts and coupling constants of the protons on C1 and C2, are expected for the (1R,2S)-cis-isomer.

Table 2: ¹³C NMR Chemical Shifts for trans-2-methoxycyclohexanol in CDCl₃

Carbon AtomChemical Shift (δ, ppm)
C1 (CH-OH)75.6
C2 (CH-OCH₃)85.3
C331.8
C424.1
C525.0
C633.2
OCH₃56.2

Source: Adapted from publicly available spectral databases for trans-2-methoxycyclohexanol.

Table 3: Predicted ¹H NMR Data for 2-methoxycyclohexanol

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H1 (on C1)3.4 - 3.6m
H2 (on C2)3.1 - 3.3m
Cyclohexyl CH₂1.2 - 2.2m
OCH₃~3.4s
OHVariablebr s

Note: These are estimated values. The exact chemical shifts and multiplicities for the (1R,2S)-cis-isomer will differ from the trans-isomer due to different dihedral angles affecting coupling constants.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the (1R,2S)-2-methoxycyclohexanol sample.[1][2]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

  • For quantitative NMR, an internal standard can be added.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[3][4]

  • Transfer the filtered solution into a 5 mm NMR tube.[1]

  • Cap the NMR tube securely and label it clearly.

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent and to shim the magnetic field for homogeneity.

  • For ¹H NMR, a standard pulse program (e.g., zg30) is used. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy (ATR-FTIR)

1. Sample Preparation:

  • (1R,2S)-2-methoxycyclohexanol is a liquid at room temperature, making Attenuated Total Reflectance (ATR) a suitable technique.

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.[5]

2. Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.[6] This will be subtracted from the sample spectrum.

  • Place a small drop of the (1R,2S)-2-methoxycyclohexanol sample onto the center of the ATR crystal.[5][6]

  • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[5]

  • After the measurement, clean the ATR crystal thoroughly.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like (1R,2S)-2-methoxycyclohexanol.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pure Compound ((1R,2S)-2-methoxycyclohexanol) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Spec NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Integration NMR_Spec->Analyze_NMR Analyze_IR Analyze Characteristic Functional Group Frequencies IR_Spec->Analyze_IR Structure_Elucidation Structure Confirmation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of (1R,2S)-2-methoxycyclohexanol.

References

Exploratory

A Comprehensive Guide to the Stereochemical Assignment of (1R,2S)-2-methoxycyclohexanol

This technical guide provides a detailed analysis of the methodologies used to determine the absolute and relative stereochemistry of (1R,2S)-2-methoxycyclohexanol. The precise assignment of stereoisomers is of paramount...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the methodologies used to determine the absolute and relative stereochemistry of (1R,2S)-2-methoxycyclohexanol. The precise assignment of stereoisomers is of paramount importance in the fields of chemical research and drug development, where subtle differences in three-dimensional structure can lead to significant variations in biological activity and pharmacological properties. This document outlines the application of nomenclature rules, spectroscopic techniques, and experimental protocols for the unambiguous stereochemical elucidation of this compound.

Systematic Stereochemical Assignment using Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each stereocenter in (1R,2S)-2-methoxycyclohexanol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3] This systematic approach involves prioritizing the substituents attached to each chiral carbon based on atomic number.[1][2][4][5]

Assignment at Carbon 1 (C1): The substituents attached to the C1 (the carbon bearing the hydroxyl group) are:

  • -OH (Highest Priority): The oxygen atom has a higher atomic number than carbon.

  • -CH(OCH₃)- (Second Priority): This carbon atom is bonded to another oxygen atom.

  • -CH₂- (Third Priority): This carbon atom is part of the cyclohexane (B81311) ring.

  • -H (Lowest Priority): The hydrogen atom has the lowest atomic number.

With the lowest priority group (-H) pointing away from the viewer, the sequence from priority 1 to 3 is clockwise, leading to the R configuration at C1.

Assignment at Carbon 2 (C2): The substituents attached to C2 (the carbon bearing the methoxy (B1213986) group) are:

  • -OCH₃ (Highest Priority): The oxygen atom has a higher atomic number than carbon.

  • -CH(OH)- (Second Priority): This carbon atom is bonded to another oxygen atom.

  • -CH₂- (Third Priority): This carbon atom is part of the cyclohexane ring.

  • -H (Lowest Priority): The hydrogen atom has the lowest atomic number.

With the lowest priority group (-H) pointing away from the viewer, the sequence from priority 1 to 3 is counter-clockwise, resulting in the S configuration at C2.

The (1R,2S) designation indicates a trans relative stereochemistry, with the hydroxyl and methoxy groups on opposite faces of the cyclohexane ring.

CIP_Assignment cluster_C1 Assignment at C1 (1R) cluster_C2 Assignment at C2 (2S) C1 C1 C1_OH -OH (1) C1->C1_OH C1_C2 -C2 (2) C1->C1_C2 C1_C6 -C6 (3) C1->C1_C6 C1_H -H (4) C1->C1_H C2 C2 C2_OCH3 -OCH3 (1) C2->C2_OCH3 C2_C1 -C1 (2) C2->C2_C1 C2_C3 -C3 (3) C2->C2_C3 C2_H -H (4) C2->C2_H Stereochem_Workflow start Isolated Sample of 2-Methoxycyclohexanol nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) start->nmr coupling Analyze H1-H2 Coupling Constant (³J) nmr->coupling cis Relative Stereochemistry: cis (e.g., 1R,2S) coupling->cis  ³J ≈ 2-5 Hz trans Relative Stereochemistry: trans (e.g., 1R,2R or 1S,2S) coupling->trans  ³J ≈ 8-12 Hz chiroptical Chiroptical Analysis (Optical Rotation, CD) cis->chiroptical trans->chiroptical absolute Absolute Stereochemistry (e.g., 1R,2S) chiroptical->absolute

References

Foundational

The Emergence of (1R,2S)-2-methoxycyclohexanol: A Prospective Chiral Auxiliary for Asymmetric Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract In the persistent quest for novel and efficient methods to control stereochemistry in chemical reactions, chiral auxiliaries remain a cor...

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the persistent quest for novel and efficient methods to control stereochemistry in chemical reactions, chiral auxiliaries remain a cornerstone of asymmetric synthesis. This technical guide delves into the discovery and history of (1R,2S)-2-methoxycyclohexanol as a promising, yet thus far underexplored, chiral auxiliary. While direct literature precedent for its application is notably absent, this document constructs a comprehensive and prospective analysis based on the well-established principles of its structural analog, trans-2-phenylcyclohexanol. We present a detailed examination of the proposed synthesis of (1R,2S)-2-methoxycyclohexanol, its hypothetical application in diastereoselective enolate alkylation, and a mechanistic rationale for its anticipated stereochemical control. All quantitative data and experimental protocols are presented as a predictive guide to stimulate further research into this potentially valuable synthetic tool.

Introduction: The Legacy of Cyclohexyl-Based Chiral Auxiliaries

The synthesis of single-enantiomer pharmaceutical compounds is a critical endeavor in modern drug development, where the stereochemistry of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, offer a robust and reliable strategy for inducing stereoselectivity. Among the myriad of chiral auxiliaries developed, those featuring a rigid cyclohexane (B81311) backbone have demonstrated exceptional utility.

In 1985, J. K. Whitesell introduced trans-2-phenylcyclohexanol as a "powerful and readily available chiral auxiliary," marking a significant advancement in the field.[1] Its conformational rigidity and the steric influence of the phenyl group provide a well-defined chiral environment, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The success of this and other cyclohexyl-based auxiliaries provides a strong foundation for the exploration of novel, structurally related compounds.

This guide focuses on the prospective application of (1R,2S)-2-methoxycyclohexanol, a compound that, while bearing the key structural motifs for a successful chiral auxiliary, has not been documented in this capacity in the peer-reviewed literature. By drawing detailed analogies to its phenyl-substituted counterpart, we aim to provide a predictive framework for its synthesis, application, and the stereochemical outcomes it may afford.

Proposed Enantioselective Synthesis of (1R,2S)-2-methoxycyclohexanol

The efficient synthesis of an enantiomerically pure chiral auxiliary is paramount to its practical application. Drawing from established methods for similar 1,2-disubstituted cyclohexanols, a plausible and efficient route to (1R,2S)-2-methoxycyclohexanol can be proposed. A key strategy would involve the asymmetric dihydroxylation of cyclohexene (B86901), followed by a selective methylation.

Synthetic Pathway

The proposed synthesis commences with the Sharpless asymmetric dihydroxylation of cyclohexene to yield (1R,2R)-cyclohexane-1,2-diol with high enantiomeric excess. This is followed by a regioselective O-methylation of one of the hydroxyl groups to afford the target molecule, (1R,2S)-2-methoxycyclohexanol. The inversion of stereochemistry at the C-2 position is a result of the reaction mechanism of the subsequent step.

Synthetic_Pathway Cyclohexene Cyclohexene Diol (1R,2R)-Cyclohexane-1,2-diol Cyclohexene->Diol Sharpless Asymmetric Dihydroxylation Auxiliary (1R,2S)-2-Methoxycyclohexanol Diol->Auxiliary Regioselective O-methylation

Caption: Proposed synthetic pathway for (1R,2S)-2-methoxycyclohexanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (1R,2R)-Cyclohexane-1,2-diol

This protocol is adapted from the Sharpless asymmetric dihydroxylation procedure.

  • To a stirred mixture of tert-butanol (B103910) (50 mL) and water (50 mL) at room temperature is added AD-mix-β (14 g). The mixture is stirred until all solids have dissolved, and then cooled to 0 °C.

  • Cyclohexene (1.0 g, 12.2 mmol) is added, and the reaction mixture is stirred vigorously at 0 °C for 24 hours.

  • The reaction is quenched by the addition of sodium sulfite (B76179) (15 g). The mixture is stirred for 1 hour at room temperature.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield (1R,2R)-cyclohexane-1,2-diol.

Step 2: Synthesis of (1R,2S)-2-methoxycyclohexanol

  • To a solution of (1R,2R)-cyclohexane-1,2-diol (1.0 g, 8.6 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.38 g, 9.5 mmol) portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of methyl iodide (1.34 g, 9.5 mmol).

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched with water and the product is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification by flash chromatography is expected to yield (1R,2S)-2-methoxycyclohexanol.

Prospective Application in Asymmetric Enolate Alkylation

A primary application for chiral auxiliaries is in the diastereoselective alkylation of enolates. The chiral auxiliary is first attached to a carboxylic acid to form a chiral ester. Deprotonation then generates a chiral enolate, which reacts with an electrophile. The stereochemistry of the auxiliary dictates the facial selectivity of the alkylation.

Mechanistic Rationale and Stereochemical Model

The stereochemical outcome of the alkylation is rationalized by a model in which the enolate adopts a rigid, chelated conformation. The methoxy (B1213986) group of the auxiliary is expected to coordinate to the lithium cation, locking the conformation of the enolate. The bulky cyclohexyl ring would then effectively shield one face of the enolate, directing the incoming electrophile to the opposite face. This steric blockade is the primary source of the high diastereoselectivity.

Stereochemical_Model cluster_0 Chelated Enolate Intermediate cluster_1 Transition State Model Enolate Li-Chelated Enolate Product Alkylated Product Enolate->Product Attack from less hindered face Electrophile Electrophile (E+) Electrophile->Product TS_model [A visual representation of the chelated transition state showing the cyclohexyl group blocking the top face of the enolate]

Caption: Proposed stereochemical model for enolate alkylation.

Hypothetical Quantitative Data

Based on the performance of trans-2-phenylcyclohexanol, high diastereoselectivity is anticipated for the alkylation of enolates derived from (1R,2S)-2-methoxycyclohexanol. The following table presents projected data for the alkylation of a propionate (B1217596) ester derivative with various electrophiles.

EntryElectrophile (R-X)BaseSolventProjected Diastereomeric Ratio (d.r.)Projected Yield (%)
1Benzyl bromideLDATHF>98:2~90
2Methyl iodideLHMDSTHF95:5~93
3Allyl bromideLDATHF97:3~88
4Propargyl bromideLDATHF96:4~85

Note: The data presented in this table is hypothetical and based on analogy to published results for trans-2-phenylcyclohexanol.[2]

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Chiral Ester

  • To a solution of (1R,2S)-2-methoxycyclohexanol (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Step 2: Asymmetric Alkylation

Experimental_Workflow Ester Chiral Ester in THF Cooling1 Cool to -78 °C Ester->Cooling1 LDA_add Add LDA solution Cooling1->LDA_add Enolate_form Stir for 30 min (Enolate formation) LDA_add->Enolate_form Electrophile_add Add Electrophile Enolate_form->Electrophile_add Reaction Stir at -78 °C Electrophile_add->Reaction Quench Quench with sat. NH4Cl Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Analysis Analyze d.r. and Purify Workup->Analysis

Caption: Workflow for the proposed asymmetric enolate alkylation.

  • A solution of the chiral propionate ester (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere.

  • A solution of lithium diisopropylamide (LDA, 1.1 mmol) in THF is added dropwise, and the mixture is stirred for 30 minutes.

  • The electrophile (1.2 mmol) is added, and the reaction is stirred at -78 °C for 2-4 hours, monitoring by TLC.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product prior to purification.

Step 3: Cleavage of the Chiral Auxiliary

  • The purified alkylated ester is dissolved in a mixture of THF and water.

  • Lithium hydroxide (B78521) (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete.

  • The reaction is acidified with 1M HCl, and the chiral carboxylic acid product is extracted with ethyl acetate.

  • The aqueous layer is basified with 1M NaOH, and the chiral auxiliary is extracted with dichloromethane for recovery and reuse.

Conclusion and Future Outlook

While the use of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary is not yet established in the chemical literature, a thorough analysis of its structural features and comparison with the highly successful analog, trans-2-phenylcyclohexanol, strongly suggests its potential as a valuable tool in asymmetric synthesis. The proposed synthetic route is feasible with current methodologies, and the anticipated high levels of diastereoselectivity in key transformations like enolate alkylation warrant experimental investigation.

This guide is intended to serve as a foundational document to inspire and direct future research. Experimental validation of the proposed protocols and a thorough investigation into the scope of its applications are the necessary next steps. The development of new, readily accessible, and highly effective chiral auxiliaries is a continuous pursuit, and (1R,2S)-2-methoxycyclohexanol represents a promising candidate for further exploration by the synthetic chemistry community.

References

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of (1R,2S)-2-methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the molecular structure and conformational preferences of (1R,2S)-2-methoxycyclohexanol. Leveraging fundamental p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular structure and conformational preferences of (1R,2S)-2-methoxycyclohexanol. Leveraging fundamental principles of stereochemistry and conformational analysis, this document outlines the key structural features, the interplay of steric and electronic effects, and the experimental and computational methodologies used to study this molecule.

Molecular Structure

(1R,2S)-2-methoxycyclohexanol is a chiral, disubstituted cyclohexane (B81311) with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[1] The stereochemistry of this molecule is defined by the (1R,2S) configuration, indicating a trans relationship between the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups.

Table 1: General Molecular Properties of (1R,2S)-2-methoxycyclohexanol

PropertyValue
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
IUPAC Name(1R,2S)-2-methoxycyclohexan-1-ol
CAS Number155320-77-7
Stereochemistrytrans

Conformational Analysis

The conformational landscape of (1R,2S)-2-methoxycyclohexanol is dominated by the chair conformation of the cyclohexane ring, which minimizes torsional and angle strain. The molecule exists as an equilibrium between two chair conformers, which can be interconverted through a ring-flip. The stability of these conformers is dictated by the axial or equatorial positions of the hydroxyl and methoxy substituents and the potential for intramolecular hydrogen bonding.

Chair Conformations and Steric Considerations

In substituted cyclohexanes, bulky substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with axial hydrogens on the same side of the ring. For (1R,2S)-2-methoxycyclohexanol, this leads to two primary chair conformations:

  • Conformer A (diequatorial): Both the hydroxyl and methoxy groups occupy equatorial positions. This conformation is generally expected to be the most stable due to the minimization of steric hindrance.

  • Conformer B (diaxial): Both the hydroxyl and methoxy groups occupy axial positions. This conformation is expected to be significantly less stable due to the presence of 1,3-diaxial interactions for both substituents.

The Role of Intramolecular Hydrogen Bonding

A key feature influencing the conformational equilibrium of (1R,2S)-2-methoxycyclohexanol is the potential for an intramolecular hydrogen bond (IHB) between the hydroxyl group (donor) and the oxygen of the methoxy group (acceptor). This interaction can stabilize conformations where these groups are in close proximity.

In the trans configuration, an intramolecular hydrogen bond is possible in the diequatorial conformer. The formation of this hydrogen bond can further stabilize this conformation relative to the diaxial conformer. The strength of this hydrogen bond can be influenced by the solvent, with non-polar solvents favoring the intramolecularly hydrogen-bonded conformer.

G Figure 1: Conformational Equilibrium of (1R,2S)-2-methoxycyclohexanol cluster_A Diequatorial Conformer (More Stable) cluster_B Diaxial Conformer (Less Stable) cluster_Hbond Intramolecular Hydrogen Bond A Here, both the -OH and -OCH3 groups are in equatorial positions, minimizing steric strain. An intramolecular hydrogen bond can form between them, further enhancing stability. B In this conformation, both substituents are in axial positions, leading to significant 1,3-diaxial steric interactions, making it energetically unfavorable. A->B Ring Flip Hbond A stabilizing interaction between the hydroxyl hydrogen and the methoxy oxygen, predominantly in the diequatorial conformer. A->Hbond favors B->A Ring Flip G Figure 2: Experimental Workflow for Structural Analysis cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_xray X-ray Crystallography cluster_comp Computational Modeling synthesis Synthesis and Purification of (1R,2S)-2-methoxycyclohexanol nmr_prep Prepare NMR Sample (Deuterated Solvent) synthesis->nmr_prep crystallization Grow Single Crystals synthesis->crystallization dft DFT Calculations synthesis->dft vt_nmr Variable Temperature ¹H NMR Spectroscopy nmr_prep->vt_nmr nmr_data Analyze Coupling Constants and Peak Integrals vt_nmr->nmr_data nmr_result Determine Conformational Equilibrium and ΔG° nmr_data->nmr_result final_analysis Comprehensive Structural and Conformational Profile nmr_result->final_analysis data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution xray_result Obtain Precise 3D Structure (Bond Lengths, Angles) structure_solution->xray_result xray_result->final_analysis energy_min Conformational Search and Energy Minimization dft->energy_min comp_result Predict Relative Stabilities and Geometric Parameters energy_min->comp_result comp_result->final_analysis

References

Foundational

An In-Depth Technical Guide to the Solubility of (1R,2S)-2-methoxycyclohexanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of (1R,2S)-2-methoxycyclohexanol, a chiral molecule of interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1R,2S)-2-methoxycyclohexanol, a chiral molecule of interest in synthetic chemistry and drug development. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility in a range of common organic solvents. Furthermore, it delves into the key theoretical principles governing the solubility of this compound.

Introduction to (1R,2S)-2-methoxycyclohexanol and its Solubility

(1R,2S)-2-methoxycyclohexanol is a chiral cyclic alcohol. Its molecular structure, featuring both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH3) group on a cyclohexane (B81311) ring, dictates its solubility behavior. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. These polar functionalities suggest a degree of solubility in polar solvents. Conversely, the nonpolar cyclohexyl backbone contributes to its solubility in less polar organic solvents.

Understanding the solubility of this compound is crucial for a variety of applications, including:

  • Reaction solvent selection: Optimizing reaction conditions and yields.

  • Purification processes: Developing effective crystallization and chromatographic separation methods.

  • Formulation development: Ensuring the bioavailability and stability of active pharmaceutical ingredients.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid is governed by the principles of solid-liquid equilibrium. At a given temperature and pressure, a saturated solution is in equilibrium with the undissolved solid. The primary factors influencing the solubility of (1R,2S)-2-methoxycyclohexanol include:

  • Polarity of the Solvent and Solute: The "like dissolves like" principle is paramount. The presence of both polar (hydroxyl, methoxy) and non-polar (cyclohexane ring) moieties in (1R,2S)-2-methoxycyclohexanol means its solubility will vary significantly across solvents of different polarities.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.

  • Intermolecular Forces: The ability of the solvent to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions is key. For (1R,2S)-2-methoxycyclohexanol, this involves breaking hydrogen bonds and van der Waals forces in the solid state and forming new interactions with the solvent molecules.

  • Molecular Size and Structure: Larger molecules can sometimes be more difficult to solvate. The specific stereochemistry of the molecule can also influence crystal packing and, consequently, the energy required to break the crystal lattice.

The interplay of these factors determines the extent to which (1R,2S)-2-methoxycyclohexanol will dissolve in a given organic solvent.

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of (1R,2S)-2-methoxycyclohexanol SolutePolarity Polarity (Hydroxyl & Methoxy Groups) SolutePolarity->Solubility SoluteNonPolar Non-Polar Character (Cyclohexane Ring) SoluteNonPolar->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility influences energy required for dissolution SolventPolarity Solvent Polarity SolventPolarity->Solubility HBD Hydrogen Bond Donating/Accepting Ability HBD->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

Caption: Factors influencing the solubility of (1R,2S)-2-methoxycyclohexanol.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of (1R,2S)-2-methoxycyclohexanol in various organic solvents using the reliable shake-flask method.[1]

3.1. Materials and Equipment

  • (1R,2S)-2-methoxycyclohexanol: High purity, crystalline solid.

  • Organic Solvents: HPLC grade or equivalent purity. A range of solvents should be selected to cover different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Analytical Balance: Accurate to at least 0.1 mg.

  • Vials with PTFE-lined screw caps: To prevent solvent evaporation.

  • Constant Temperature Orbital Shaker/Incubator: To maintain a constant temperature and ensure equilibrium is reached.[2]

  • Syringe Filters: 0.22 µm or 0.45 µm, compatible with the organic solvents used.

  • Volumetric Flasks and Pipettes: For accurate dilutions.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or a UV-Vis Spectrophotometer.[3][4]

3.2. Experimental Workflow

The experimental workflow for determining the solubility of (1R,2S)-2-methoxycyclohexanol is depicted in the following diagram.

Start Start Prep Prepare Solvent & Add Excess Solute Start->Prep Equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48 hours) Prep->Equilibrate Sample Withdraw Aliquot Equilibrate->Sample Filter Filter through Syringe Filter (0.22 µm) Sample->Filter Dilute Accurately Dilute Filtrate Filter->Dilute Analyze Analyze by HPLC or UV-Vis Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (1R,2S)-2-methoxycyclohexanol to a series of vials. The excess solid is crucial to ensure a saturated solution at equilibrium.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.[2]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that solid-liquid equilibrium is reached.[5] A period of 24 to 48 hours is typically recommended.[3] Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered sample.

    • Prepare a series of dilutions of the filtered sample with the same solvent using calibrated volumetric flasks and pipettes.

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).[6] A calibration curve should be prepared using standard solutions of known concentrations of (1R,2S)-2-methoxycyclohexanol in the same solvent.

  • Data Analysis:

    • From the analytical results and the dilution factor, determine the concentration of (1R,2S)-2-methoxycyclohexanol in the saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

3.4. Analytical Method Considerations

  • HPLC: This is often the preferred method due to its high selectivity and sensitivity.[4] A suitable stationary phase (e.g., C18 for reversed-phase) and mobile phase should be chosen to achieve good peak shape and separation from any potential impurities.

  • UV-Vis Spectrophotometry: This method can be used if the compound has a suitable chromophore and does not absorb at the same wavelength as the solvent.[6]

Data Presentation

While no specific data is available, the results from the described experimental protocol should be summarized in a clear and structured table for easy comparison of the solubility of (1R,2S)-2-methoxycyclohexanol in different organic solvents at a specified temperature.

Table 1: Hypothetical Solubility Data for (1R,2S)-2-methoxycyclohexanol at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6
Water10.2

Conclusion

This technical guide has provided a robust framework for understanding and experimentally determining the solubility of (1R,2S)-2-methoxycyclohexanol in common organic solvents. By following the detailed experimental protocol based on the shake-flask method, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries. The theoretical principles outlined also offer a basis for predicting and interpreting the solubility behavior of this and structurally related chiral molecules.

References

Exploratory

Safety and Handling of (1R,2S)-2-methoxycyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and handling precautions for (1R,2S)-2-methoxycyclohexanol. The information presented is intended...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (1R,2S)-2-methoxycyclohexanol. The information presented is intended to support laboratory safety protocols and to ensure the responsible use of this compound in research and development settings.

Chemical Identification and Properties

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1][2]
IUPAC Name (1R,2S)-2-methoxycyclohexan-1-olPubChem[1]
CAS Number 155320-77-7PubChem[1]
Appearance Not specified (likely a liquid)N/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
Flash Point Not specifiedN/A
Density Not specifiedN/A
Solubility Insoluble in waterBased on 2-Methylcyclohexanol[3]
XLogP3-AA 0.7PubChem[1]

Hazard Identification and GHS Classification

Based on aggregated data for 2-methoxycyclohexanol isomers, the compound is classified as follows under the Globally Harmonized System (GHS).

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4][6]
Flammable Liquids4H227: Combustible liquid[6]

Signal Word: Warning

Hazard Pictograms:

  • alt text

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling (1R,2S)-2-methoxycyclohexanol. The following PPE is recommended to minimize exposure.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and face shieldProtects against splashes and unforeseen reactions.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Provides protection against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7]
Body Protection Laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH-certified organic vapor/particulate respiratorRecommended when handling outside of a ventilated enclosure or if aerosols may be generated.[7]
Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

Experimental Protocols

General Handling
  • Avoid all personal contact, including inhalation of vapors or aerosols.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Use only non-sparking tools if there is a risk of ignition.

  • Take precautionary measures against static discharge.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store locked up.

Spill Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Ventilate the area and decontaminate the spill site.

  • Major Spills:

    • Evacuate the area and alert emergency personnel.

    • Prevent the spill from entering drains or waterways.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of with household garbage or allow it to reach the sewage system.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Diagrams

Laboratory Safety Workflow for Handling (1R,2S)-2-methoxycyclohexanol

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures cluster_spill Spill Response cluster_exposure Exposure Response a Conduct Risk Assessment b Ensure Proper Ventilation (Fume Hood) a->b c Verify Eyewash/Safety Shower Access b->c d Don Appropriate PPE c->d e Weigh/Measure in Ventilated Area d->e f Handle with Care to Avoid Splashes/Aerosols e->f l Spill e->l g Keep Container Closed When Not in Use f->g m Exposure f->m h Decontaminate Work Area and Equipment g->h i Properly Dispose of Waste h->i j Remove and Dispose of/Clean PPE i->j k Wash Hands Thoroughly j->k n Evacuate and Alert Others l->n q Follow First Aid Measures m->q o Contain with Absorbent Material n->o p Collect for Disposal o->p r Seek Medical Attention q->r

Caption: Laboratory safety workflow for handling (1R,2S)-2-methoxycyclohexanol.

References

Foundational

potential applications of (1R,2S)-2-methoxycyclohexanol in organic synthesis

For Researchers, Scientists, and Drug Development Professionals (1R,2S)-2-methoxycyclohexanol , a chiral compound readily accessible from the chiral pool, presents itself as a valuable stereochemical building block in mo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-methoxycyclohexanol , a chiral compound readily accessible from the chiral pool, presents itself as a valuable stereochemical building block in modern organic synthesis. While not as extensively documented as a classical chiral auxiliary in a wide array of asymmetric transformations, its inherent chirality and functional group arrangement offer significant potential for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth analysis of its known and potential applications, supported by available data and logical workflows.

Core Properties and Synthetic Accessibility

(1R,2S)-2-methoxycyclohexanol possesses a rigid cyclohexane (B81311) backbone with two vicinal stereocenters, a hydroxyl group, and a methoxy (B1213986) group. This specific arrangement can influence the stereochemical outcome of reactions at or adjacent to these centers through steric hindrance and potential chelation control.

The synthesis of enantiomerically pure (1R,2S)-2-methoxycyclohexanol can be achieved through various methods, including the resolution of racemic mixtures and asymmetric synthesis. One notable approach involves the enzymatic or chemical resolution of trans-2-methoxycyclohexanol, making it an accessible starting material for chiral synthesis.

Application as a Chiral Building Block in Complex Molecule Synthesis

The primary and most documented application of (1R,2S)-2-methoxycyclohexanol is as a chiral precursor or intermediate, where its stereocenters are incorporated into the final target molecule. A key example lies in its use as a crucial intermediate in the synthesis of tricyclic β-lactam antibiotics. In these syntheses, the stereochemistry of the cyclohexyl ring dictates the stereochemical outcome of subsequent ring-forming and functionalization reactions, ultimately leading to the desired enantiomerically pure antibiotic scaffold.

Logical Workflow for the Utilization of (1R,2S)-2-methoxycyclohexanol as a Chiral Building Block:

G cluster_0 Preparation of Chiral Precursor cluster_1 Key Bond-Forming Reactions cluster_2 Elaboration and Final Product Start (1R,2S)-2-methoxycyclohexanol Activation Functional Group Manipulation (e.g., Protection/Activation) Start->Activation Coupling Coupling with Second Building Block Activation->Coupling Cyclization Stereocontrolled Cyclization Coupling->Cyclization Modification Further Functional Group Interconversion Cyclization->Modification Final_Product Target Molecule (e.g., Tricyclic β-Lactam) Modification->Final_Product

Caption: General workflow for employing (1R,2S)-2-methoxycyclohexanol as a chiral building block.

Potential as a Chiral Auxiliary: A Prospective View

While specific and detailed examples of (1R,2S)-2-methoxycyclohexanol acting as a detachable chiral auxiliary in common asymmetric reactions such as aldol, Diels-Alder, or alkylation reactions are not prevalent in the current literature, its structural features suggest potential in this area. By attaching this moiety to a prochiral substrate, the methoxycyclohexyl group could effectively shield one face of the molecule, directing the approach of a reagent to the opposite face.

Hypothetical Workflow for Asymmetric Alkylation using a (1R,2S)-2-methoxycyclohexyl-based Chiral Auxiliary:

G Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment Auxiliary Attachment (Esterification) Substrate->Attachment Auxiliary (1R,2S)-2-methoxycyclohexanol Auxiliary->Attachment Enolate Enolate Formation (LDA, -78 °C) Attachment->Enolate Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Cleavage Auxiliary Cleavage (e.g., Hydrolysis) Alkylation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of (1R,2S)-2-Methoxycyclohexanol as a Chiral Auxiliary in Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The use of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary in aldol (B89426) reactions is not extensively documented in peer-reviewed litera...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary in aldol (B89426) reactions is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on established principles of asymmetric synthesis and draw from methodologies reported for structurally similar auxiliaries, such as trans-2-phenyl-1-cyclohexanol (B1200244) and chiral α-hydroxy esters. These protocols are intended as a guide and may require optimization for specific substrates and reaction conditions.

Introduction

Asymmetric aldol reactions are a cornerstone in organic synthesis for the construction of chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals. One effective strategy for controlling the stereochemical outcome of these reactions is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a chemical transformation in a diastereoselective manner. After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled.

(1R,2S)-2-methoxycyclohexanol is a promising candidate for a chiral auxiliary due to its rigid cyclohexane (B81311) backbone, which can create a well-defined steric environment, and the presence of a hydroxyl and a methoxy (B1213986) group in a trans-1,2-relationship. The hydroxyl group serves as the attachment point for the carbonyl substrate, while the methoxy group can act as a chelating moiety to a Lewis acid, further rigidifying the transition state and enhancing facial selectivity.

Principle of Asymmetric Induction

The proposed mechanism for stereocontrol using (1R,2S)-2-methoxycyclohexanol involves the formation of a rigid, chelated transition state. The general workflow is as follows:

  • Attachment of the Auxiliary: The chiral auxiliary is first esterified with a carboxylic acid derivative (e.g., an acyl chloride or a carboxylic acid activated with a coupling agent) to form the chiral ester.

  • Enolate Formation: The chiral ester is then treated with a Lewis acid (e.g., a boron triflate) and a hindered base to generate a stereodefined (Z)-enolate.

  • Diastereoselective Aldol Reaction: The boron enolate reacts with an aldehyde via a Zimmerman-Traxler-type six-membered ring transition state. The steric bulk of the cyclohexane ring and the chelation of the methoxy group to the boron atom are expected to effectively shield one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.

  • Cleavage of the Auxiliary: After the reaction, the chiral auxiliary is cleaved from the aldol product, typically via hydrolysis or reduction, to yield the desired chiral β-hydroxy acid or alcohol and recover the auxiliary.

Diagrams

G cluster_0 Workflow A Attachment of (1R,2S)-2-methoxycyclohexanol to Substrate B Formation of Boron Enolate A->B C Diastereoselective Aldol Addition B->C D Cleavage of Auxiliary C->D E Chiral β-Hydroxy Product D->E G Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate Z_Enolate (Z)-Boron Enolate (Chelated) Substrate_Auxiliary_Conjugate->Z_Enolate Enolization Lewis_Acid_Base Lewis Acid (e.g., Bu2BOTf) + Base (e.g., i-Pr2NEt) Transition_State Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Aldol_Adduct Diastereomerically Enriched Aldol Adduct Transition_State->Aldol_Adduct

Application

Application Notes: (1R,2S)-2-methoxycyclohexanol as a Chiral Auxiliary for Asymmetric Synthesis

Disclaimer: Extensive literature searches did not yield specific examples of (1R,2S)-2-methoxycyclohexanol being employed as a chiral auxiliary in asymmetric synthesis. The following application note and protocols are ba...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of (1R,2S)-2-methoxycyclohexanol being employed as a chiral auxiliary in asymmetric synthesis. The following application note and protocols are based on the established principles of chiral auxiliary-directed stereocontrol and are intended to serve as a scientifically-grounded, hypothetical guide for researchers exploring its potential. The data presented is illustrative and not derived from experimental results.

Introduction

Chiral auxiliaries are essential tools in modern organic synthesis, providing a reliable strategy for controlling the stereochemical outcome of reactions.[1] An effective auxiliary is temporarily incorporated into a prochiral substrate, directs a subsequent diastereoselective transformation, and is then cleaved to yield an enantiomerically enriched product, ideally while allowing for the auxiliary's recovery.[1]

(1R,2S)-2-methoxycyclohexanol is a chiral alcohol possessing several features that suggest its potential as a chiral auxiliary. The rigid cyclohexane (B81311) ring limits conformational flexibility, which can create a well-defined steric environment. The trans relationship between the hydroxyl and methoxy (B1213986) groups, along with the potential for the methoxy group's oxygen to act as a chelating Lewis base, could allow for the formation of rigid, chelated transition states, thereby enhancing facial selectivity in reactions such as the alkylation of enolates.

This document provides a hypothetical protocol for the attachment of (1R,2S)-2-methoxycyclohexanol to prochiral carboxylic acids to form chiral esters, and a subsequent protocol for the diastereoselective α-alkylation of these esters.

Principle of Stereocontrol

The proposed mechanism for stereocontrol involves the formation of a rigid, chelated (Z)-enolate upon deprotonation of the chiral ester. The bulky cyclohexyl group of the auxiliary is expected to effectively shield one face of the planar enolate. Consequently, an incoming electrophile will preferentially attack from the less sterically hindered face, leading to the predominant formation of one diastereomer.

stereocontrol cluster_0 Proposed Mechanism of Diastereoselection start Chiral Ester enolate Formation of Chelated (Z)-Enolate start->enolate Base (e.g., LDA) shielding Steric Shielding by Auxiliary enolate->shielding attack Electrophilic Attack on Less Hindered Face shielding->attack Electrophile (R-X) product Major Diastereomer Formed attack->product

Caption: Logical workflow for achieving stereocontrol.

Experimental Protocols

Protocol 1: Attachment of (1R,2S)-2-methoxycyclohexanol to a Prochiral Carboxylic Acid

This protocol describes the esterification of a prochiral carboxylic acid with the chiral auxiliary. The procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the chiral alcohol.

Materials:

  • Prochiral carboxylic acid (e.g., propanoic acid, phenylacetic acid)

  • (1R,2S)-2-methoxycyclohexanol

  • Oxalyl chloride ( (COCl)₂ )

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the prochiral carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add a catalytic amount of DMF (1 drop).

  • Slowly add oxalyl chloride (1.2 eq) to the solution. Gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete (monitored by TLC).

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM (0.5 M) and cool the solution to 0 °C.

  • Add a solution of (1R,2S)-2-methoxycyclohexanol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM dropwise to the acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica (B1680970) gel to yield the desired chiral ester.

Protocol 2: Diastereoselective α-Alkylation of the Chiral Ester

This protocol outlines the alkylation of the chiral ester prepared in Protocol 1. It involves the formation of a lithium enolate followed by quenching with an electrophile.

Materials:

  • Chiral ester (from Protocol 1)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, iodomethane)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral ester (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography on silica gel.

Data Presentation

The following table presents hypothetical data for the diastereoselective alkylation of chiral esters derived from (1R,2S)-2-methoxycyclohexanol, illustrating the potential efficacy of this auxiliary.

EntryCarboxylic Acid SubstrateElectrophile (R-X)Product Yield (%)Diastereomeric Excess (d.e., %)
1Propanoic AcidBenzyl Bromide8592
2Propanoic AcidIodomethane8890
3Phenylacetic AcidIodomethane8295
4Phenylacetic AcidAllyl Bromide7994

Mandatory Visualizations

workflow cluster_workflow General Experimental Workflow A Prochiral Substrate (e.g., Carboxylic Acid) C Attachment of Auxiliary (Esterification) A->C B Chiral Auxiliary (1R,2S)-2-methoxycyclohexanol B->C D Diastereoselective Reaction (e.g., α-Alkylation) C->D E Cleavage of Auxiliary (e.g., Hydrolysis) D->E F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G

Caption: Generalized workflow using a chiral auxiliary.

References

Method

Application Notes and Protocols: Diastereoselective Alkylation Utilizing (1R,2S)-2-methoxycyclohexanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are presented as a conceptual guide. As of the current body of scientific literature, the use of (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are presented as a conceptual guide. As of the current body of scientific literature, the use of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary for diastereoselective alkylation has not been extensively reported. Therefore, the subsequent protocols, data, and mechanistic interpretations are hypothetical and intended to serve as a framework for developing and applying new chiral auxiliaries based on established principles of asymmetric synthesis.

Introduction

Diastereoselective alkylation is a cornerstone of asymmetric synthesis, enabling the construction of stereochemically complex molecules with a high degree of control. A widely employed strategy involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. This auxiliary directs the stereochemical outcome of subsequent reactions, after which it can be cleaved and ideally recycled.

This document outlines a conceptual framework for the use of (1R,2S)-2-methoxycyclohexanol as a novel chiral auxiliary in the diastereoselective alkylation of ketones. The rigid chair-like conformation of the cyclohexyl ring, coupled with the defined stereochemistry of the methoxy (B1213986) and hydroxyl groups, presents a promising scaffold for inducing facial selectivity in enolate reactions. The hydroxyl group provides a convenient handle for attachment to a substrate, while the methoxy group can play a crucial role in chelation or steric blocking to control the approach of an electrophile.

Conceptual Workflow

The overall strategy for utilizing (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary in the diastereoselective alkylation of a prochiral ketone involves three primary stages:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the prochiral ketone to form a chiral enol ether or imine, thereby creating a diastereomeric mixture of intermediates that can be influenced in the subsequent alkylation step.

  • Diastereoselective Alkylation: A new stereocenter is created via the alkylation of the enolate derived from the chiral intermediate. The stereochemical environment created by the (1R,2S)-2-methoxycyclohexanol auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the alkylated product to yield the desired enantioenriched ketone, and the auxiliary can potentially be recovered.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Cleavage & Analysis Prochiral_Ketone Prochiral Ketone Chiral_Intermediate Chiral Enol Ether/Imine Prochiral_Ketone->Chiral_Intermediate Attachment Chiral_Auxiliary (1R,2S)-2-methoxycyclohexanol Chiral_Auxiliary->Chiral_Intermediate Enolate Diastereomeric Enolate Chiral_Intermediate->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylated_Product Alkylated Intermediate Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Cleavage Cleavage (e.g., H3O+) Alkylated_Product->Cleavage Enantioenriched_Ketone Enantioenriched Ketone Cleavage->Enantioenriched_Ketone Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Analysis Analysis (NMR, HPLC) Enantioenriched_Ketone->Analysis Determine d.r. / e.e.

Caption: Conceptual workflow for diastereoselective alkylation using a chiral auxiliary.

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Attachment of (1R,2S)-2-methoxycyclohexanol to a Prochiral Ketone

This protocol describes the formation of a chiral enol ether from cyclohexanone (B45756) and (1R,2S)-2-methoxycyclohexanol.

Materials:

  • Cyclohexanone (1.0 equiv)

  • (1R,2S)-2-methoxycyclohexanol (1.2 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, cyclohexanone, (1R,2S)-2-methoxycyclohexanol, and a catalytic amount of p-TSA.

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral enol ether.

Protocol 2: Diastereoselective Alkylation of the Chiral Enol Ether

This protocol details the deprotonation and subsequent alkylation of the chiral enol ether.

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of the chiral enol ether in anhydrous THF dropwise via cannula.

  • Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude alkylated product can be purified by column chromatography or used directly in the next step.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the acidic hydrolysis of the alkylated intermediate to yield the enantioenriched α-alkylated ketone.

Materials:

  • Crude alkylated product from Protocol 2

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the crude alkylated product in a mixture of THF and 2 M HCl.

  • Stir the mixture vigorously at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting α-alkylated ketone by flash column chromatography to obtain the final product and recover the chiral auxiliary from the aqueous layer if desired.

Protocol 4: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio (d.r.) of the alkylated intermediate (prior to cleavage) can be determined by ¹H NMR spectroscopy.[1][2][3]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified alkylated intermediate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis:

    • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter or on the chiral auxiliary are often diagnostic.[1]

    • Integrate the distinct signals for each diastereomer.

    • The diastereomeric ratio is the ratio of the integration values of the selected signals.

Data Presentation (Hypothetical)

The following table summarizes hypothetical results for the diastereoselective alkylation of the enol ether derived from cyclohexanone and (1R,2S)-2-methoxycyclohexanol.

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1Methyl Iodide8585:15
2Ethyl Iodide8290:10
3Benzyl Bromide91>95:5
4Allyl Bromide8892:8

Mechanistic Visualization

The diastereoselectivity of the alkylation is proposed to arise from the steric hindrance imposed by the chiral auxiliary. The bulky cyclohexyl group, potentially in a preferred conformation due to the methoxy group, is expected to block one face of the enolate. This forces the electrophile to approach from the less hindered face.

Caption: Proposed model for diastereoselective alkylation. Note: A placeholder image is used as the actual 3D representation of the chelated enolate would require molecular modeling software.

This conceptual model suggests that the chiral auxiliary creates a sterically biased environment, leading to a highly diastereoselective alkylation reaction. Further optimization of reaction conditions, such as the choice of base, solvent, and temperature, could potentially enhance the observed selectivity.

References

Application

Application of (1R,2S)-2-Methoxycyclohexanol in the Synthesis of Pharmaceutical Intermediates

Abstract (1R,2S)-2-Methoxycyclohexanol is a valuable chiral building block utilized in the asymmetric synthesis of complex molecules, particularly pharmaceutical intermediates. Its rigid cyclohexane (B81311) core and def...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1R,2S)-2-Methoxycyclohexanol is a valuable chiral building block utilized in the asymmetric synthesis of complex molecules, particularly pharmaceutical intermediates. Its rigid cyclohexane (B81311) core and defined stereochemistry allow for the effective transfer of chirality, guiding the formation of new stereocenters in a predictable manner. While detailed, publicly available protocols for its application are not abundant, its enantiomer, (1S,2S)-2-methoxycyclohexanol, is recognized as a key intermediate in the synthesis of tricyclic β-lactam antibiotics. This application note provides a representative protocol for the use of (1R,2S)-2-methoxycyclohexanol as a chiral precursor in the synthesis of a key intermediate for this important class of drugs. The methodologies and data presented are based on established synthetic transformations for analogous structures and serve as a practical guide for researchers in drug discovery and process development.

Introduction

The demand for enantiomerically pure pharmaceuticals has driven the development of robust methods for asymmetric synthesis. Chiral auxiliaries and chiral building blocks are fundamental tools in this endeavor, enabling the stereocontrolled synthesis of drug candidates. (1R,2S)-2-methoxycyclohexanol, a derivative of cyclohexane, possesses two stereocenters with a trans relationship between the hydroxyl and methoxy (B1213986) groups. This defined three-dimensional structure is crucial for inducing stereoselectivity in synthetic transformations.

The primary application identified for the enantiomeric series of trans-2-methoxycyclohexanol (B39478) is in the synthesis of complex pharmaceutical compounds, including chiral drugs and agrochemicals. Specifically, its role as a key chiral intermediate for tricyclic β-lactam antibiotics highlights its importance in medicinal chemistry. This class of antibiotics is critical in treating bacterial infections, and their efficacy is often dependent on their precise stereochemistry.

This note details the application of (1R,2S)-2-methoxycyclohexanol as a chiral precursor for a hypothetical, yet representative, intermediate in the synthesis of a β-lactam core structure.

Data Presentation

The following table summarizes quantitative data for a representative synthetic step involving the use of (1R,2S)-2-methoxycyclohexanol to generate a chiral intermediate. This transformation involves the esterification of the chiral alcohol with a functionalized acyl chloride, followed by a stereoselective reaction. The data is based on typical outcomes for analogous reactions in the synthesis of β-lactam precursors.

EntryReactant 1Reactant 2ProductYield (%)Diastereomeric Ratio (d.r.)Reference
1(1R,2S)-2-methoxycyclohexanol4-Nitrobenzoyl chloride(1R,2S)-2-methoxycyclohexyl 4-nitrobenzoate95N/AHypothetical
2(1R,2S)-2-methoxycyclohexyl glyoxylate (B1226380)Danishefsky's DieneChiral Diels-Alder Adduct85>95:5Hypothetical

Experimental Protocols

Protocol 1: Synthesis of a Chiral Glyoxylate Ester from (1R,2S)-2-methoxycyclohexanol

This protocol describes the preparation of a chiral glyoxylate ester, which can serve as a dienophile in asymmetric Diels-Alder reactions to build complex carbocyclic frameworks found in some pharmaceutical intermediates.

Materials:

  • (1R,2S)-2-methoxycyclohexanol (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270) (2.0 eq)

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with (1R,2S)-2-methoxycyclohexanol (e.g., 10.0 g, 76.8 mmol) and anhydrous DCM (200 mL).

  • The solution is cooled to 0 °C using an ice bath.

  • Anhydrous pyridine (e.g., 12.3 mL, 153.6 mmol) is added dropwise to the stirred solution.

  • A solution of oxalyl chloride (e.g., 10.0 mL, 115.2 mmol) in anhydrous DCM (50 mL) is added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting alcohol.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • The combined organic layers are washed with 1 M HCl (100 mL), water (100 mL), and brine (100 mL).

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1R,2S)-2-methoxycyclohexyl glyoxylate.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure product.

Visualizations

The following diagrams illustrate the logical workflow for the application of (1R,2S)-2-methoxycyclohexanol in the synthesis of a pharmaceutical intermediate.

logical_workflow cluster_start Chiral Pool Starting Material cluster_synthesis Synthesis of Chiral Intermediate cluster_target Target Pharmaceutical Core start (1R,2S)-2-methoxycyclohexanol ester Formation of Chiral Glyoxylate Ester start->ester Oxalyl Chloride, Pyridine da_reaction Asymmetric Diels-Alder Reaction ester->da_reaction Danishefsky's Diene, Lewis Acid intermediate Chiral Dihydropyran Intermediate da_reaction->intermediate target β-Lactam Precursor intermediate->target Multi-step Transformation

Caption: Synthetic workflow using (1R,2S)-2-methoxycyclohexanol.

signaling_pathway cluster_concept Conceptual Pathway A Chiral Alcohol ((1R,2S)-2-methoxycyclohexanol) B Attachment of Prochiral Substrate (e.g., Glyoxylate) A->B Esterification C Stereoselective Transformation (e.g., [4+2] Cycloaddition) B->C Diastereoselective Reaction D Formation of New Stereocenters (Diastereomeric Intermediate) C->D Product Formation E Cleavage & Further Functionalization D->E Post-Reaction Processing F Enantiopure Pharmaceutical Intermediate E->F

Caption: Conceptual flow of chirality transfer.

Conclusion

(1R,2S)-2-methoxycyclohexanol serves as a potent chiral precursor for the synthesis of pharmaceutical intermediates, particularly for complex structures like those found in tricyclic β-lactam antibiotics. Its utility lies in its ability to act as a "chiral building block," where its inherent stereochemistry is incorporated into the final product. While it is not typically used as a recyclable chiral auxiliary, its role in establishing key stereocenters makes it a valuable compound in the chiral pool. The protocols and workflows presented here, though representative, provide a solid foundation for researchers to explore and develop specific applications of this and related chiral alcohols in the pursuit of novel, enantiomerically pure therapeutic agents. Further investigation into patent literature may reveal more specific, industrial applications of this versatile chiral intermediate.

Method

Application Notes and Protocols for the Mild Cleavage of (1R,2S)-2-methoxycyclohexanol Auxiliary

For Researchers, Scientists, and Drug Development Professionals Introduction Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The (1R,2S)-2-me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The (1R,2S)-2-methoxycyclohexanol moiety, when used as a chiral auxiliary, is typically employed to form a chiral acetal (B89532) or ketal with a prochiral carbonyl compound. The removal, or cleavage, of this auxiliary is a critical step to liberate the desired enantiomerically enriched product and recover the auxiliary for potential reuse. This document provides detailed protocols for the mild cleavage of such chiral acetals, focusing on methods that are compatible with sensitive functional groups.

While (1R,2S)-2-methoxycyclohexanol is not a widely documented chiral auxiliary, the principles of acetal hydrolysis are well-established. The following protocols are based on analogous systems and provide a strong starting point for the cleavage of acetals derived from this and structurally similar auxiliaries. Optimization for specific substrates is likely to be necessary.

Cleavage Strategies Overview

The cleavage of the acetal linkage to release the parent carbonyl compound and the (1R,2S)-2-methoxycyclohexanol auxiliary is typically achieved under acidic conditions. However, harsh acidic conditions can lead to undesired side reactions, such as epimerization or degradation of acid-sensitive functional groups. Therefore, mild cleavage methods are highly desirable. This note details two primary strategies: mild acidic hydrolysis and Lewis acid-catalyzed cleavage.

A general workflow for the application and cleavage of the (1R,2S)-2-methoxycyclohexanol auxiliary is depicted below.

G cluster_0 Auxiliary Application cluster_1 Auxiliary Cleavage Prochiral Carbonyl Prochiral Carbonyl Chiral Acetal Formation Chiral Acetal Formation Prochiral Carbonyl->Chiral Acetal Formation 1. Auxiliary (1R,2S)-2-methoxycyclohexanol Auxiliary->Chiral Acetal Formation Diastereoselective Reaction Diastereoselective Reaction Chiral Acetal Formation->Diastereoselective Reaction 2. Chiral Product-Auxiliary Adduct Chiral Product-Auxiliary Adduct Diastereoselective Reaction->Chiral Product-Auxiliary Adduct 3. Cleavage Mild Cleavage Conditions Chiral Product-Auxiliary Adduct->Cleavage 4. Enantioenriched Product Enantioenriched Product Cleavage->Enantioenriched Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Figure 1: General workflow for the use and cleavage of a chiral auxiliary.

Data Presentation: Comparison of Mild Cleavage Methods

The following table summarizes various mild conditions reported for the cleavage of acetals and ketals, which can be adapted for the cleavage of the (1R,2S)-2-methoxycyclohexanol auxiliary.

MethodReagents and ConditionsTypical Yield (%)Notes
Mild Acidic Hydrolysis Pyridinium p-toluenesulfonate (PPTS), acetone (B3395972)/water, rt to 50°C85-95Generally mild and effective for many substrates.
Acetic acid/water/THF (3:1:1), 40°C80-90A common and straightforward method.
Amberlyst-15, acetone/water, rt90-98Heterogeneous catalyst, easy to remove by filtration.
Lewis Acid-Catalyzed Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), CH2Cl2, -78°C to rt90-99Highly efficient and rapid, suitable for acid-sensitive substrates at low temperatures.[1][2][3]
Al(HSO4)3 on wet SiO2, hexane, reflux85-95Heterogeneous system with simple work-up.[4][5]
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), CH3CN/water, rt80-95Can also effect other functional groups, so chemoselectivity should be considered.
Transacetalization Acetone dimethyl acetal, catalytic p-TsOH, acetone, reflux85-95Drives equilibrium towards the deprotected carbonyl.
Electrochemical LiClO4, 1,3,5-trioxane, undivided cell, constant current55-99Neutral conditions, avoids acidic or basic reagents.[6]

Experimental Protocols

Protocol 1: Mild Acidic Hydrolysis using Pyridinium p-toluenesulfonate (PPTS)

This protocol describes a generally mild and effective method for acetal cleavage.

G Start Start Dissolve Substrate Dissolve chiral acetal in acetone/water (9:1) Start->Dissolve Substrate Add PPTS Add PPTS (0.1-0.3 eq.) Dissolve Substrate->Add PPTS Stir Stir at rt to 50°C (Monitor by TLC) Add PPTS->Stir Quench Quench with sat. NaHCO3 Stir->Quench Extract Extract with organic solvent (e.g., EtOAc) Quench->Extract Dry and Concentrate Dry organic layer (Na2SO4) and concentrate Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify End End Purify->End

Figure 2: Workflow for mild acidic hydrolysis with PPTS.

Materials:

  • Chiral acetal substrate

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetone (reagent grade)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve the chiral acetal substrate (1.0 eq.) in a mixture of acetone and water (typically 9:1 v/v) to a concentration of 0.1-0.2 M.

  • Add a catalytic amount of PPTS (0.1 to 0.3 eq.) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature (if heated) and quench by the slow addition of saturated aqueous NaHCO3 solution until the solution is neutral or slightly basic.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired carbonyl compound from the recovered chiral auxiliary.

Protocol 2: Lewis Acid-Catalyzed Cleavage using Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

This protocol is particularly useful for substrates that are sensitive to aqueous acidic conditions and often proceeds rapidly at low temperatures.

G Start Start Dissolve Substrate Dissolve chiral acetal and 2,6-lutidine in dry CH2Cl2 Start->Dissolve Substrate Cool Cool to -78°C Dissolve Substrate->Cool Add TMSOTf Add TMSOTf (catalytic) dropwise Cool->Add TMSOTf Stir Stir at -78°C to rt (Monitor by TLC) Add TMSOTf->Stir Quench Quench with sat. NaHCO3 Stir->Quench Warm and Extract Warm to rt and extract with CH2Cl2 Quench->Warm and Extract Dry and Concentrate Dry organic layer (Na2SO4) and concentrate Warm and Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify End End Purify->End

Figure 3: Workflow for Lewis acid-catalyzed cleavage with TMSOTf.

Materials:

  • Chiral acetal substrate

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine or other non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware, magnetic stirrer, and low-temperature bath

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Under an inert atmosphere, dissolve the chiral acetal substrate (1.0 eq.) in anhydrous CH2Cl2 to a concentration of 0.1 M.

  • Add 2,6-lutidine (1.1 eq.) to the solution.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Add a catalytic amount of TMSOTf (0.05 to 0.2 eq.) dropwise via syringe.

  • Stir the reaction at -78°C and monitor its progress by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Once the reaction is complete, quench by the addition of saturated aqueous NaHCO3 solution at -78°C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Concluding Remarks

The selection of the optimal cleavage method will depend on the specific substrate and the presence of other functional groups. It is recommended to perform small-scale test reactions to evaluate the efficiency and mildness of each method for the target molecule. The protocols provided herein offer robust starting points for the successful removal of the (1R,2S)-2-methoxycyclohexanol auxiliary under mild conditions, facilitating the advancement of asymmetric synthesis projects.

References

Application

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Compounds Utilizing (1R,2S)-2-methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals Initial Assessment and Literature Review: A comprehensive review of scientific literature and chemical databases indicates a lack of specific, documented la...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment and Literature Review:

A comprehensive review of scientific literature and chemical databases indicates a lack of specific, documented large-scale applications of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary for the synthesis of enantiomerically pure compounds. Chiral auxiliaries are essential tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1] While numerous chiral auxiliaries are well-documented and widely used, (1R,2S)-2-methoxycyclohexanol does not appear to be a commonly employed auxiliary in published research or industrial processes.

Therefore, this document provides a generalized, yet detailed, framework and hypothetical protocol for the application of a chiral alcohol, such as (1R,2S)-2-methoxycyclohexanol, in the large-scale diastereoselective synthesis of a generic enantiomerically pure carboxylic acid. The principles and methodologies described are based on well-established practices in asymmetric synthesis.[1][2]

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary, like a chiral alcohol, in asymmetric synthesis typically follows a three-step sequence:

  • Attachment of the Chiral Auxiliary: The chiral alcohol is covalently bonded to a prochiral substrate (e.g., a carboxylic acid derivative) to form a new chiral molecule. This is often achieved by forming an ester linkage.

  • Diastereoselective Transformation: A stereocenter-forming reaction (e.g., alkylation, aldol (B89426) addition) is performed on the substrate-auxiliary conjugate. The steric and electronic properties of the chiral auxiliary direct the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer of the product.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product under conditions that do not affect the newly created stereocenter. Ideally, the auxiliary can be recovered and reused, which is a critical consideration for large-scale synthesis.[1]

Conceptual Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The following diagram illustrates the general workflow for employing a chiral auxiliary in a diastereoselective reaction.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage and Purification A Prochiral Substrate (e.g., Achiral Carboxylic Acid) C Substrate-Auxiliary Conjugate (Chiral Ester) A->C B Chiral Auxiliary ((1R,2S)-2-methoxycyclohexanol) B->C D Reagent Addition (e.g., Enolate Formation followed by Alkylation) C->D Reaction Conditions E Diastereomeric Mixture of Products (Major and Minor Diastereomers) D->E F Cleavage of Auxiliary (e.g., Hydrolysis) E->F G Enantiomerically Pure Product F->G H Recovered Chiral Auxiliary F->H

A generalized workflow for a diastereoselective synthesis using a chiral auxiliary.

Hypothetical Application: Diastereoselective Alkylation

This section outlines a hypothetical large-scale protocol for the diastereoselective alkylation of a carboxylic acid using (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary.

Protocol 1: Esterification (Attachment of Chiral Auxiliary)

This protocol describes the formation of a chiral ester from a generic carboxylic acid and (1R,2S)-2-methoxycyclohexanol.

Materials:

  • Carboxylic Acid (R-COOH)

  • (1R,2S)-2-methoxycyclohexanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and (1R,2S)-2-methoxycyclohexanol (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the pure chiral ester.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the chiral ester to create a new stereocenter.

Materials:

  • Chiral Ester from Protocol 1

  • Lithium diisopropylamide (LDA)

  • Alkyl Halide (R'-X)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of LDA (1.2 eq) in anhydrous THF.

  • In a separate flask, dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the ester solution via cannula and stir for 1 hour at -78 °C to form the enolate.

  • Add the alkyl halide (1.3 eq) dropwise and continue stirring at -78 °C for 4-6 hours.

  • Monitor the reaction for the formation of the alkylated product.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the diastereomeric product mixture if necessary.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated ester to yield the enantiomerically pure carboxylic acid and recover the chiral auxiliary.

Materials:

  • Alkylated Chiral Ester from Protocol 2

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • THF/Water solvent mixture

Procedure:

  • Dissolve the alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq).

  • Stir the mixture vigorously at 0 °C for 4-8 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The recovered chiral auxiliary, (1R,2S)-2-methoxycyclohexanol, will be in the organic layer.

  • Acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid.

  • Extract the enantiomerically pure carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer containing the product over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Data Presentation: Hypothetical Quantitative Results

The following tables summarize the expected quantitative data for the large-scale synthesis described above. These values are representative of typical outcomes for such processes.

Protocol Step Reactant Scale (mol) Product Yield (%) Purity (%)
1. Esterification 10.0Chiral Ester90-95>98
2. Alkylation 9.0Alkylated Ester85-92>95
3. Cleavage 7.5Enantiomerically Pure Acid90-97>99
Auxiliary Recovery -(1R,2S)-2-methoxycyclohexanol85-95>98
Analysis of Alkylated Product Value Method
Diastereomeric Ratio (d.r.) >95:5¹H NMR, HPLC
Enantiomeric Excess (e.e.) of Final Acid >98%Chiral HPLC

Logical Relationships in Chiral Auxiliary Selection

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. The following diagram outlines the logical considerations.

G cluster_auxiliary Auxiliary Selection Criteria A Need for Enantiomerically Pure Compound B Choose Asymmetric Synthesis Strategy A->B C Chiral Auxiliary Methodology B->C D Catalytic Asymmetric Synthesis B->D E Availability and Cost (Both Enantiomers?) C->E F Ease of Attachment and Cleavage C->F G High Diastereoselectivity C->G H High Recovery Yield C->H I Successful Large-Scale Synthesis E->I F->I G->I H->I

Decision tree for selecting a chiral auxiliary strategy.

References

Method

Application Notes and Protocols: Stereochemical Induction Using (1R,2S)-trans-2-Phenylcyclohexanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals Foreword Extensive investigation of the scientific literature reveals a notable lack of specific examples and detailed mechanistic studies for the use of (1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Extensive investigation of the scientific literature reveals a notable lack of specific examples and detailed mechanistic studies for the use of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary in stereochemical induction. Therefore, to provide a comprehensive and practical guide, these application notes will focus on the closely related and well-documented chiral auxiliary, (1R,2S)-trans-2-phenylcyclohexanol . The structural similarities and shared principles of stereocontrol make it an excellent and informative analogue.

Introduction

(1R,2S)-trans-2-Phenylcyclohexanol is a highly effective and widely utilized chiral auxiliary in asymmetric synthesis.[1] Its utility stems from its rigid cyclohexane (B81311) backbone and the powerful stereodirecting influence of the phenyl group, which allows for excellent facial selectivity in a variety of chemical transformations, including enolate alkylations, cycloaddition reactions, and ene reactions.[1] This auxiliary is recoverable and both of its enantiomers are accessible, making it a valuable tool in the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development.[1][2]

Mechanism of Stereochemical Induction

The stereodirecting power of (1R,2S)-trans-2-phenylcyclohexanol is primarily attributed to the steric influence of the equatorial phenyl group. In the transition state of reactions, this bulky group effectively shields one face of the reactive intermediate, compelling the incoming reagent to approach from the less hindered face.

A prime example of this is the Lewis acid-catalyzed ene reaction of a glyoxylate (B1226380) ester derived from (1R,2S)-trans-2-phenylcyclohexanol. The coordination of the Lewis acid (e.g., SnCl₄) to the carbonyl oxygens of the glyoxylate moiety locks the conformation of the dienophile. In this fixed arrangement, the phenyl group on the cyclohexyl ring extends over the si-face of the carbon-carbon double bond of the glyoxylate. Consequently, the ene component (the alkene) preferentially attacks the re-face, leading to a high degree of diastereoselectivity in the product.

G cluster_main Proposed Transition State for the Glyoxylate-Ene Reaction cluster_shielding Steric Shielding by Phenyl Group Reagent Alkene (Ene) TransitionState Transition State Assembly Reagent->TransitionState Approaches from less hindered re-face Product Homoallylic Alcohol (High Diastereoselectivity) TransitionState->Product Forms new C-C and C-O bonds Si_face Si-face shielded Auxiliary (1R,2S)-trans-2-phenylcyclohexyl glyoxylate Auxiliary->TransitionState Forms chiral template LewisAcid Lewis Acid (e.g., SnCl4) LewisAcid->TransitionState Chelates and activates glyoxylate Re_face Re-face open to attack

Caption: Transition state model for the glyoxylate-ene reaction.

Applications and Data Presentation

(1R,2S)-trans-2-Phenylcyclohexanol has been successfully employed in a range of asymmetric transformations. The following tables summarize the diastereoselectivity achieved in key reactions.

Table 1: Diastereoselectivity in the Glyoxylate-Ene Reaction

AlkeneLewis AcidDiastereomeric Ratio (anti:syn)Reference
2,4-Dimethyl-2-penteneSnCl₄10:1[3]
1-HexeneSnCl₄>95:5[2]
CyclohexeneSnCl₄>97:3[4]
CyclopenteneSnCl₄86:14[4]
trans-3-HexeneSnCl₄86:14[4]
trans-4-OcteneSnCl₄86:14[4]

Table 2: Diastereoselectivity in Other Asymmetric Reactions

Reaction TypeSubstrateReagent/CatalystDiastereomeric Excess (de)Reference
Azo-Ene ReactionCyclohexeneSnCl₄>94%[4]
[4+2] Cycloaddition1,4-NaphthoquinoneLewis AcidHigh[4]
Palladium Annulation2-Methylene-1,3-propanediol diacetatePd(0)High[4][5]

Experimental Protocols

Synthesis of (-)-(1R,2S)-trans-2-Phenylcyclohexanol

A reliable method for the synthesis of enantiomerically pure (-)-(1R,2S)-trans-2-phenylcyclohexanol is via the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, followed by a reductive workup.

G Start 1-Phenylcyclohexene Step1 Sharpless Asymmetric Dihydroxylation (AD-mix-β, K₂OsO₂(OH)₄) Start->Step1 Intermediate (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol Step1->Intermediate Step2 Reductive Cleavage (e.g., with Raney Nickel) Intermediate->Step2 Product (-)-(1R,2S)-trans-2-Phenylcyclohexanol Step2->Product G ProductWithAuxiliary Product-Auxiliary Adduct Step_Hydrolysis Hydrolysis (e.g., LiOH, NaOH) ProductWithAuxiliary->Step_Hydrolysis Step_Reduction Reductive Cleavage (e.g., LiAlH₄) ProductWithAuxiliary->Step_Reduction FinalProduct_Acid Chiral Carboxylic Acid Step_Hydrolysis->FinalProduct_Acid RecoveredAuxiliary Recovered (1R,2S)-trans-2-phenylcyclohexanol Step_Hydrolysis->RecoveredAuxiliary FinalProduct_Alcohol Chiral Alcohol Step_Reduction->FinalProduct_Alcohol Step_Reduction->RecoveredAuxiliary

References

Application

The Role of (1R,2S)-2-methoxycyclohexanol in Natural Product Synthesis: An Overview and Application of Analogous Chiral Auxiliaries

Extensive literature searches for the application of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary in the synthesis of natural products have not yielded specific documented examples. This suggests that its use in t...

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches for the application of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary in the synthesis of natural products have not yielded specific documented examples. This suggests that its use in this context is not well-established or widely reported in publicly available scientific literature. However, the principles of asymmetric synthesis and the use of chiral auxiliaries are fundamental to the construction of complex, stereochemically defined natural products. Structurally related compounds, particularly other substituted cyclohexanol (B46403) derivatives, have been successfully employed as chiral auxiliaries to control the stereochemistry of key bond-forming reactions.

This application note will, therefore, provide a detailed overview of the conceptual use of a chiral auxiliary like (1R,2S)-2-methoxycyclohexanol. To illustrate the practical application, we will focus on a well-documented analogous chiral auxiliary, trans-2-phenylcyclohexanol, and its role in the diastereoselective synthesis of intermediates for natural products. This will serve as a practical guide for researchers and drug development professionals interested in the potential application of novel chiral auxiliaries.

Conceptual Application of (1R,2S)-2-methoxycyclohexanol as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, induce high diastereoselectivity, and be removable under mild conditions to reveal the desired enantiomerically enriched product.

(1R,2S)-2-methoxycyclohexanol possesses key features that suggest its potential as a chiral auxiliary:

  • Defined Stereochemistry: The fixed trans relationship between the hydroxyl and methoxy (B1213986) groups on the cyclohexane (B81311) ring provides a rigid chiral environment.

  • Coordination Potential: The oxygen atoms of the hydroxyl and methoxy groups can act as chelating sites for Lewis acids, which can lock the conformation of the substrate-auxiliary conjugate and enhance facial selectivity during a reaction.

  • Steric Hindrance: The cyclohexyl backbone and the methoxy group can provide significant steric bulk to shield one face of a prochiral center, directing the approach of a reagent to the opposite face.

A hypothetical workflow for the application of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary is depicted below.

G cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage of Chiral Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., carboxylic acid) Esterification Esterification Prochiral_Substrate->Esterification Auxiliary (1R,2S)-2-methoxycyclohexanol Auxiliary->Esterification Chiral_Ester Chiral Ester Derivative Esterification->Chiral_Ester Diastereoselective_Reaction Diastereoselective Reaction Chiral_Ester->Diastereoselective_Reaction Reagent Reagent (e.g., nucleophile, electrophile) Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage (e.g., hydrolysis) Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered (1R,2S)-2-methoxycyclohexanol Cleavage->Recovered_Auxiliary G Start Start: Prochiral Substrate & Chiral Auxiliary Attachment Attachment of Auxiliary (Esterification) Start->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (Ene Reaction) Chiral_Substrate->Diastereoselective_Reaction Diastereomers Mixture of Diastereomers Diastereoselective_Reaction->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Major_Diastereomer Major Diastereomer (Desired Stereochemistry) Separation->Major_Diastereomer Cleavage Cleavage of Auxiliary (Reduction) Major_Diastereomer->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Method

Application Notes and Protocols: Asymmetric Michael Additions with (1R,2S)-2-Substituted Cyclohexanol Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: Asymmetric Michael additions are powerful carbon-carbon bond-forming reactions crucial for the enantioselective synthesis of a wide ran...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Asymmetric Michael additions are powerful carbon-carbon bond-forming reactions crucial for the enantioselective synthesis of a wide range of chiral compounds, which are fundamental in drug discovery and development. The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in these reactions. This document provides detailed application notes and a representative protocol for conducting asymmetric Michael additions using chiral (1R,2S)-2-substituted cyclohexanol (B46403) derivatives as auxiliaries. While specific data for (1R,2S)-2-methoxycyclohexanol in this application is not extensively documented in readily available literature, we will use the closely related and well-studied (1R,2S)-trans-2-phenylcyclohexanol as a representative example to illustrate the methodology. This chiral auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in the Michael addition.

Data Presentation: Representative Reaction Conditions and Outcomes

The following table summarizes hypothetical yet plausible quantitative data for an asymmetric Michael addition of a thiophenol nucleophile to an α,β-unsaturated ester bearing the (1R,2S)-trans-2-phenylcyclohexyl chiral auxiliary. This data is representative of the performance expected from such a reaction under optimized conditions.

EntryMichael AcceptorMichael DonorSolventCatalyst (Lewis Acid)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1(1R,2S)-2-Phenylcyclohexyl crotonateThiophenolToluene (B28343)TiCl₄-7849295:5
2(1R,2S)-2-Phenylcyclohexyl crotonateThiophenolCH₂Cl₂TiCl₄-7848893:7
3(1R,2S)-2-Phenylcyclohexyl crotonateThiophenolTHFTiCl₄-7867585:15
4(1R,2S)-2-Phenylcyclohexyl cinnamateThiophenolTolueneSnCl₄-7858590:10
5(1R,2S)-2-Phenylcyclohexyl cinnamateThiophenolTolueneZnCl₂-4086570:30

Experimental Protocols

This section provides a detailed methodology for a representative asymmetric Michael addition using a chiral (1R,2S)-2-substituted cyclohexanol auxiliary.

1. Preparation of the Chiral Michael Acceptor: (1R,2S)-2-Phenylcyclohexyl Crotonate

  • Materials: (1R,2S)-trans-2-phenylcyclohexanol, crotonyl chloride, triethylamine (B128534) (Et₃N), dichloromethane (B109758) (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • To a solution of (1R,2S)-trans-2-phenylcyclohexanol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add crotonyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure (1R,2S)-2-phenylcyclohexyl crotonate.

2. Asymmetric Michael Addition

  • Materials: (1R,2S)-2-Phenylcyclohexyl crotonate, thiophenol, titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂), dry toluene, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the (1R,2S)-2-phenylcyclohexyl crotonate (1.0 eq) in dry toluene and cool the solution to -78 °C under an inert atmosphere.

    • Add titanium tetrachloride solution (1.1 eq) dropwise, and stir the mixture at -78 °C for 30 minutes.

    • Add thiophenol (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion (typically 4-6 hours), quench the reaction by the addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

    • Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.

3. Cleavage of the Chiral Auxiliary

  • Materials: Michael adduct, lithium aluminum hydride (LiAlH₄), dry tetrahydrofuran (B95107) (THF), 1 M hydrochloric acid (HCl), diethyl ether.

  • Procedure:

    • To a solution of the purified Michael adduct (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add LiAlH₄ (2.0 eq) portion-wise.

    • Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Cool the reaction mixture to 0 °C and quench it by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield the chiral β-thio alcohol and the recovered (1R,2S)-trans-2-phenylcyclohexanol auxiliary.

Mandatory Visualization

Asymmetric_Michael_Addition_Workflow cluster_prep Preparation of Chiral Michael Acceptor cluster_reaction Asymmetric Michael Addition cluster_workup Cleavage and Purification Auxiliary (1R,2S)-2-Phenylcyclohexanol Esterification Esterification Auxiliary->Esterification Acyl_Chloride Crotonyl Chloride Acyl_Chloride->Esterification Michael_Acceptor Chiral Michael Acceptor Esterification->Michael_Acceptor Reaction Michael Addition Michael_Acceptor->Reaction Michael_Donor Thiophenol Michael_Donor->Reaction Lewis_Acid TiCl₄ Lewis_Acid->Reaction Catalyst Adduct Diastereomeric Adduct Reaction->Adduct Cleavage Auxiliary Cleavage (LiAlH₄) Adduct->Cleavage Product Chiral Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Logical_Relationship cluster_reactants Reactants cluster_control Stereocontrol Elements cluster_outcome Outcome Chiral_Auxiliary (1R,2S)-2-Substituted Cyclohexanol Michael_Acceptor_Core α,β-Unsaturated Carbonyl Chiral_Auxiliary->Michael_Acceptor_Core Attached to High_Diastereoselectivity High Diastereoselectivity Michael_Acceptor_Core->High_Diastereoselectivity Reacts with Michael_Donor Nucleophile (e.g., Thiol, Enolate) Michael_Donor->High_Diastereoselectivity Attacks Lewis_Acid Lewis Acid (e.g., TiCl₄, SnCl₄) Lewis_Acid->High_Diastereoselectivity Activates Solvent Solvent (e.g., Toluene, CH₂Cl₂) Solvent->High_Diastereoselectivity Influences Temperature Low Temperature (e.g., -78 °C) Temperature->High_Diastereoselectivity Enhances Chiral_Product Enantiomerically Enriched Product High_Diastereoselectivity->Chiral_Product Leads to

Application

Application Note: Synthesis of Chiral Agrochemicals Using (1R,2S)-2-Methoxycyclohexanol

Introduction Chirality plays a pivotal role in the efficacy and environmental impact of many modern agrochemicals. The stereoisomers of a chiral pesticide can exhibit significantly different biological activities, with o...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chirality plays a pivotal role in the efficacy and environmental impact of many modern agrochemicals. The stereoisomers of a chiral pesticide can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired effect while the other may be less active or even detrimental. Consequently, the development of stereoselective synthetic routes to single-enantiomer agrochemicals is a key focus in agricultural chemistry. This application note presents a hypothetical protocol for the use of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary in the asymmetric synthesis of a chiral herbicide. While direct applications of this specific auxiliary in agrochemical synthesis are not widely documented, this note serves as a conceptual framework for researchers exploring novel chiral building blocks.

Based on the principles of asymmetric synthesis, (1R,2S)-2-methoxycyclohexanol is a promising candidate as a chiral auxiliary due to its rigid cyclic structure and the presence of two stereogenic centers, which can effectively control the facial selectivity of reactions on a prochiral substrate.

Proposed Application: Asymmetric Synthesis of (R)-2-(4-methylphenoxy)propanoic acid

Herein, we propose a synthetic strategy for the herbicide (R)-2-(4-methylphenoxy)propanoic acid, where the key stereocenter is introduced via a diastereoselective alkylation of an enolate derived from an ester of (1R,2S)-2-methoxycyclohexanol.

Overall Synthetic Scheme

G cluster_0 Step 1: Esterification cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Propanoyl chloride C Chiral Ester Intermediate A->C Pyridine, DCM, 0 °C to rt B (1R,2S)-2-methoxycyclohexanol B->C D Chiral Ester Intermediate E LDA, THF, -78 °C D->E Deprotonation G Alkylated Ester Diastereomers E->G Alkylation F 4-Methylphenoxyethyl bromide F->G H Alkylated Ester Diastereomers J (R)-2-(4-methylphenoxy)propanoic acid H->J Hydrolysis K Recovered (1R,2S)-2-methoxycyclohexanol H->K Hydrolysis I LiOH, THF/H2O I->J I->K

Caption: Proposed synthetic workflow for (R)-2-(4-methylphenoxy)propanoic acid.

Experimental Protocols

Synthesis of the Chiral Ester Intermediate

Objective: To attach the prochiral propanoyl group to the chiral auxiliary (1R,2S)-2-methoxycyclohexanol.

Materials:

  • (1R,2S)-2-methoxycyclohexanol (1.0 eq)

  • Propanoyl chloride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of (1R,2S)-2-methoxycyclohexanol in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine.

  • Slowly add propanoyl chloride to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with the addition of 1 M HCl.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral ester intermediate.

Diastereoselective Alkylation

Objective: To create the chiral center through a diastereoselective alkylation of the enolate of the chiral ester.

Materials:

  • Chiral ester intermediate (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • 4-Methylphenoxyethyl bromide (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the chiral ester intermediate in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add the LDA solution to the ester solution and stir for 30 minutes at -78 °C to form the enolate.

  • Add a solution of 4-methylphenoxyethyl bromide in anhydrous THF to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product may be used in the next step without further purification.

Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the ester and liberate the target chiral acid and the recoverable chiral auxiliary.

Materials:

  • Alkylated ester diastereomers (1.0 eq)

  • Lithium hydroxide (B78521) (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the crude alkylated ester in a mixture of THF and water.

  • Add LiOH to the solution and stir vigorously at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Separate the organic layer and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the (R)-2-(4-methylphenoxy)propanoic acid from the recovered (1R,2S)-2-methoxycyclohexanol.

  • Determine the enantiomeric excess of the final product by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis. These values are based on typical results obtained with established chiral auxiliaries in similar transformations and should be considered as targets for optimization.

StepProductYield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)
1. EsterificationChiral Ester Intermediate95N/AN/A
2. Diastereoselective AlkylationAlkylated Ester Diastereomers88>95N/A
3. Auxiliary Cleavage(R)-2-(4-methylphenoxy)propanoic acid92N/A>95
Overall~78>95

Proposed Mechanism of Stereocontrol

The diastereoselectivity in the alkylation step is proposed to arise from the steric hindrance imposed by the chiral auxiliary. The lithium enolate is expected to adopt a conformation where one face is shielded by the methoxy (B1213986) group and the cyclohexane (B81311) ring of the auxiliary.

G cluster_0 Stereocontrol in Alkylation A Chiral Ester Enolate B Transition State A->B Approach of Electrophile (E+) from the less hindered face C Major Diastereomer B->C

Caption: Proposed model for diastereoselective alkylation.

Conclusion

This application note outlines a hypothetical, yet plausible, synthetic route for the preparation of a chiral agrochemical using (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary. The proposed protocols are based on well-established synthetic methodologies and are intended to provide a starting point for researchers interested in exploring the utility of this and other novel chiral building blocks in asymmetric synthesis. Experimental validation and optimization would be necessary to establish the efficacy of this proposed application.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1R,2S)-2-methoxycyclohexanol by Column Chromatography

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of products containing (1R,2S)-2-methoxycyclohexanol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of products containing (1R,2S)-2-methoxycyclohexanol and its diastereomers using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in purifying (1R,2S)-2-methoxycyclohexanol by column chromatography?

The primary challenge in separating (1R,2S)-2-methoxycyclohexanol from its diastereomers, such as (1S,2R)-2-methoxycyclohexanol (its enantiomer) and the cis-isomers, lies in their similar physicochemical properties. Diastereomers are not mirror images and thus have different physical properties, but these differences can be very subtle, leading to similar polarities and therefore similar retention times on a chromatographic column. This often results in co-elution or poor separation.

Q2: What is the recommended stationary phase for this separation?

For the separation of diastereomers like those of 2-methoxycyclohexanol, normal-phase chromatography using silica (B1680970) gel is the most common and recommended stationary phase.[1] The slight differences in the spatial arrangement of the hydroxyl and methoxy (B1213986) groups between diastereomers can lead to differential interactions with the polar silanol (B1196071) groups of the silica gel, enabling separation. In some challenging cases, other stationary phases like alumina (B75360) or chemically modified silica (e.g., cyano-bonded) could be explored.[1]

Q3: How do I select an appropriate mobile phase (eluent)?

The choice of mobile phase is critical and often requires empirical determination through thin-layer chromatography (TLC). A good starting point for the separation of cyclohexanol (B46403) derivatives is a non-polar solvent mixture with a moderately polar component. Common solvent systems include:

  • Hexane/Ethyl Acetate (B1210297): A versatile system where the polarity can be finely tuned by adjusting the ratio.

  • Hexane/Diethyl Ether: Another effective system, sometimes offering different selectivity compared to ethyl acetate.[2]

  • Dichloromethane/Methanol: For more polar compounds that do not move sufficiently in less polar systems.

The ideal mobile phase should provide a good separation of the spots on the TLC plate, with the target compound, (1R,2S)-2-methoxycyclohexanol, having an Rf value ideally between 0.2 and 0.4 for optimal column chromatography performance.[3]

Q4: My compound is not UV active. How can I monitor the fractions?

Since (1R,2S)-2-methoxycyclohexanol does not have a chromophore for UV detection, you will need to use alternative methods to analyze the collected fractions. The most common method is Thin-Layer Chromatography (TLC) . Spot a small amount from each fraction onto a TLC plate, elute with the same solvent system used for the column, and then visualize the spots using a stain. A common stain for hydroxylated compounds is potassium permanganate (B83412) (KMnO4) , which reacts with the alcohol to produce a yellow or brown spot on a purple background.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation of Diastereomers The mobile phase polarity is either too high or too low, or the selectivity is insufficient.Optimize the Mobile Phase: • If the compounds elute too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). • If the compounds elute too slowly or not at all (low Rf), increase the mobile phase polarity (e.g., increase the percentage of ethyl acetate). • Try a different solvent system (e.g., switch from hexane/ethyl acetate to hexane/diethyl ether or add a small amount of a third solvent like dichloromethane) to alter selectivity.[2]
The column is overloaded with the sample.Reduce Sample Load: • Use a larger column with more silica gel for the amount of sample. • As a general rule, the ratio of silica gel to the crude sample should be at least 30:1 (w/w) for difficult separations.
The column was packed improperly, leading to channeling.Improve Column Packing: • Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[4] Tapping the column gently during packing can help settle the stationary phase.
Peak Tailing Strong, undesirable interactions between the analyte and the stationary phase.Use Mobile Phase Additives: • For compounds with basic functionalities that can interact strongly with acidic silanol groups on silica, adding a small amount of a base like triethylamine (B128534) (~0.1-1%) to the mobile phase can improve peak shape.Change Stationary Phase: • Consider using a less acidic stationary phase like neutral alumina.
Column overload.Dilute the Sample: • Load a smaller amount of the compound onto the column.
Peak Fronting The sample is too concentrated or has poor solubility in the mobile phase.Dilute the Sample: • Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. If solubility is an issue, consider dry loading.
Column overload.Reduce the amount of sample loaded onto the column.
Compound Not Eluting from the Column The mobile phase is not polar enough.Increase Mobile Phase Polarity: • Gradually increase the percentage of the polar solvent in your eluent system. If necessary, switch to a much more polar system, such as dichloromethane/methanol.
The compound may have decomposed on the silica gel.Test for Stability: • Run a 2D TLC to check for decomposition. Spot the compound on a TLC plate, run it in one direction, dry the plate, and then run it 90 degrees to the first elution in the same solvent. If the compound is stable, it will remain on the diagonal. Degradation will result in spots off the diagonal.
Irreproducible Results Inconsistent mobile phase preparation.Ensure Accurate and Consistent Preparation: • Prepare fresh mobile phase for each experiment and mix the solvents thoroughly.
Variations in the activity of the silica gel.Standardize Silica Gel: • Use silica gel from the same manufacturer and lot number. If the silica gel is old, it may have absorbed water, which will affect its activity.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase for the separation of 2-methoxycyclohexanol diastereomers.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Crude mixture containing (1R,2S)-2-methoxycyclohexanol

  • Various solvents: Hexane, Ethyl Acetate, Diethyl Ether, Dichloromethane

  • TLC developing chamber

  • Capillary tubes for spotting

  • Visualizing agent: Potassium permanganate (KMnO4) stain

Procedure:

  • Prepare several mobile phase systems with varying polarities (see table below for examples).

  • Pour a small amount of a chosen mobile phase into the TLC chamber, cover, and allow the atmosphere to saturate.

  • Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Dip the dried plate into a jar containing the KMnO4 stain, then gently heat with a heat gun until spots appear.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The optimal mobile phase will show good separation between the diastereomer spots, with the target compound having an Rf value between 0.2 and 0.4.[3]

Table 1: Example TLC Solvent Systems and Expected Rf Values (Note: These are starting points and may require optimization. Actual Rf values can vary based on the specific silica gel and experimental conditions.)

Solvent System (v/v)Expected Rf of (1R,2S)-2-methoxycyclohexanol (trans-isomer)Expected Rf of cis-isomerObservations
20% Ethyl Acetate in Hexane~0.35~0.25Good starting point for separation. The more polar cis-isomer will have a lower Rf value.
30% Ethyl Acetate in Hexane~0.50~0.40May elute too quickly, resulting in poorer separation.
15% Diethyl Ether in Hexane~0.30~0.20Offers different selectivity and may improve separation.
Protocol 2: Column Chromatography Purification

Objective: To purify (1R,2S)-2-methoxycyclohexanol from a crude reaction mixture.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Optimal mobile phase determined from TLC

  • Sand (acid-washed)

  • Crude mixture

  • Collection tubes

  • Air pressure source (for flash chromatography)

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[4]

    • Once the silica has settled, add another thin layer of sand on top.

    • Never let the solvent level drop below the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel until the solvent level is just at the top of the sand.

    • Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to absorb into the silica.

  • Elution:

    • Carefully fill the top of the column with the mobile phase.

    • Begin collecting fractions in test tubes.

    • If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[3]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the method described in Protocol 1 to identify which fractions contain the pure desired product.

    • Combine the pure fractions containing (1R,2S)-2-methoxycyclohexanol.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualizations

Experimental Workflow

experimental_workflow TLC 1. TLC Method Development Column_Packing 2. Column Packing (Silica Gel Slurry) TLC->Column_Packing Determines Mobile Phase Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Combine_Evaporate 6. Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Combine_Evaporate Identify Pure Fractions Pure_Product Pure (1R,2S)-2- methoxycyclohexanol Combine_Evaporate->Pure_Product

Caption: Workflow for the purification of (1R,2S)-2-methoxycyclohexanol.

Troubleshooting Logic

troubleshooting_logic Start Problem: Poor Separation Check_Rf Are Rf values in optimal range (0.2-0.4)? Start->Check_Rf Adjust_Polarity Adjust Mobile Phase Polarity Check_Rf->Adjust_Polarity No Check_Loading Is the column overloaded? Check_Rf->Check_Loading Yes Adjust_Polarity->Check_Rf Reduce_Load Reduce Sample Load or Use a Larger Column Check_Loading->Reduce_Load Yes Check_Packing Was the column packed correctly? Check_Loading->Check_Packing No Success Improved Separation Reduce_Load->Success Repack_Column Repack Column Carefully Check_Packing->Repack_Column No Consider_Solvent Consider a Different Solvent System Check_Packing->Consider_Solvent Yes Repack_Column->Success Consider_Solvent->Success

Caption: Troubleshooting guide for poor separation of diastereomers.

References

Optimization

identifying and removing side products in (1R,2S)-2-methoxycyclohexanol synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2S)-2-methoxycyclohexano...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2S)-2-methoxycyclohexanol. Our focus is on the identification and removal of common side products to ensure the desired product's purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of (1R,2S)-2-methoxycyclohexanol?

A1: The synthesis of (1R,2S)-2-methoxycyclohexanol typically proceeds via the acid-catalyzed ring-opening of cyclohexene (B86901) oxide with methanol (B129727). The primary side products encountered are:

  • (1S,2R)-2-methoxycyclohexanol: This is the enantiomer of the desired product and the most common impurity.

  • trans-Diastereomer ((1S,2R)-2-methoxycyclohexanol): As the reaction involves a nucleophilic attack on the epoxide, a racemic mixture of the trans-diastereomers is often formed.

  • cis-2-methoxycyclohexanol: The presence of cis-isomers can occur, although they are generally minor products in this specific reaction.

  • 1,2-Cyclohexanediol (B165007): This diol can form if there is residual water in the reaction mixture, leading to the hydrolysis of the cyclohexene oxide starting material.[1][2]

  • Unreacted Cyclohexene Oxide: Incomplete reaction will leave the starting epoxide in the product mixture.

Q2: Which analytical techniques are most effective for identifying and quantifying these side products?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the product mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds. It can effectively separate the desired product from unreacted starting materials and the 1,2-cyclohexanediol side product. A polar capillary column is often recommended for better separation of the alcohol isomers.[3] Derivatization of the hydroxyl group may enhance separation.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating the diastereomers of 2-methoxycyclohexanol. Normal-phase chromatography using a silica (B1680970) gel column is a common and effective method for this separation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help in the structural elucidation of the main product and impurities, confirming the stereochemistry and identifying functional groups.

Q3: What are the recommended methods for removing the identified side products?

A3: The choice of purification method depends on the nature and quantity of the side products:

  • Fractional Distillation: This technique is effective for separating compounds with different boiling points.[5] It can be used to remove unreacted cyclohexene oxide and other volatile impurities. However, separating diastereomers with very close boiling points can be challenging and may require a highly efficient distillation column.[6][7]

  • Column Chromatography: This is a highly effective method for separating diastereomers. Normal-phase chromatography on silica gel is the most common approach.

  • Recrystallization: If the desired product is a solid at room temperature and the impurities are liquids or have significantly different solubilities, recrystallization can be an effective purification method.[8] The choice of solvent is critical and often requires screening of different solvent systems (e.g., hexane/ethyl acetate (B1210297), ethanol).[9]

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of (1R,2S)-2-methoxycyclohexanol Incomplete reaction.- Increase reaction time or temperature.- Ensure the catalyst is active and used in the correct amount.
Side reaction forming 1,2-cyclohexanediol.- Use anhydrous methanol and dry glassware to minimize water content.
Presence of significant amounts of the (1S,2R)-diastereomer The chosen synthetic route is not stereospecific.- This is expected in a standard acid-catalyzed ring opening. The diastereomers will need to be separated post-synthesis using chromatography or recrystallization.
Poor separation of diastereomers by HPLC Suboptimal column or mobile phase.- For normal-phase HPLC on silica, adjust the polarity of the mobile phase (e.g., hexane/ethyl acetate or hexane/isopropanol).- Consider derivatizing the alcohol to an ester to improve separation.[4]
Product oils out during recrystallization The chosen solvent is not ideal; the product is melting instead of dissolving.- Use a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed, then heat to dissolve and cool slowly.[10]
Incomplete removal of unreacted cyclohexene oxide by distillation Insufficient difference in boiling points or an inefficient distillation setup.- Use a fractionating column with a higher number of theoretical plates.- Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference.

Quantitative Data Summary

Product/Side ProductTypical Abundance (mol%)Boiling Point (°C at 760 mmHg)Key Identifying Features (GC-MS)
(1R,2S)-2-methoxycyclohexanol 40-50% (in a racemic synthesis)~175-180Distinct retention time and mass spectrum.
(1S,2R)-2-methoxycyclohexanol 40-50% (in a racemic synthesis)~175-180Similar mass spectrum to the (1R,2S) isomer, but separable by chiral GC or HPLC.
cis-2-methoxycyclohexanol < 5%Similar to trans-isomersSlightly different retention time compared to trans-isomers.
1,2-Cyclohexanediol Variable (dependent on water content)~240Higher boiling point and distinct mass spectrum.
Cyclohexene Oxide Variable (dependent on conversion)~130Lower boiling point and characteristic mass spectrum.

Note: The typical abundance is an estimate for a standard, non-stereoselective synthesis. Actual values will vary based on specific reaction conditions.

Experimental Protocols

Synthesis of trans-2-methoxycyclohexanol (B39478) (Racemic Mixture)

This protocol describes a general procedure for the acid-catalyzed methanolysis of cyclohexene oxide.

Materials:

  • Cyclohexene oxide

  • Anhydrous methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexene oxide in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to stir at room temperature and monitor its progress by GC-MS.

  • Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Identification and Quantification by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A polar column (e.g., DB-WAX) is recommended for better separation of isomers.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 300.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

Purification by Normal-Phase HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

HPLC Conditions (Example):

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the analytes have weak chromophores, a refractive index detector can also be used).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_products Products Start Cyclohexene Oxide + Methanol Reaction Acid-Catalyzed Ring Opening Start->Reaction Crude Crude Product Mixture Reaction->Crude GCMS GC-MS Analysis Crude->GCMS HPLC HPLC Analysis Crude->HPLC Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Desired (1R,2S)-2-methoxycyclohexanol Distillation->Desired Side Side Products Distillation->Side Chromatography->Desired Chromatography->Side Recrystallization->Desired Recrystallization->Side

Caption: Workflow for the synthesis, analysis, and purification of (1R,2S)-2-methoxycyclohexanol.

Troubleshooting_Logic cluster_identification Problem Identification cluster_solutions Potential Solutions Start Impure Product LowYield Low Yield? Start->LowYield Diastereomer Diastereomer Impurity? LowYield->Diastereomer No OptimizeReaction Optimize Reaction Conditions LowYield->OptimizeReaction Yes OtherImpurity Other Impurities? Diastereomer->OtherImpurity No Chromatography Column Chromatography Diastereomer->Chromatography Yes Recrystallization Recrystallization Diastereomer->Recrystallization Yes OtherImpurity->Chromatography Yes (Non-volatile) Distillation Fractional Distillation OtherImpurity->Distillation Yes (Volatile)

Caption: Troubleshooting decision tree for the purification of (1R,2S)-2-methoxycyclohexanol.

References

Troubleshooting

optimizing temperature and solvent for reactions using (1R,2S)-2-methoxycyclohexanol

Welcome to the technical support center for the chiral auxiliary, (1R,2S)-2-methoxycyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistanc...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral auxiliary, (1R,2S)-2-methoxycyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction temperature and solvent when using this auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is (1R,2S)-2-methoxycyclohexanol and what is its primary application?

(1R,2S)-2-methoxycyclohexanol is a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Its rigid cyclohexyl backbone and defined stereocenters allow for effective facial shielding of a prochiral center, leading to high diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and conjugate additions.

Q2: I am observing low diastereoselectivity in my reaction. What are the most common factors to investigate?

Low diastereoselectivity can arise from several factors. The most common culprits to investigate are:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in diastereoselective reactions. Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a lower diastereomeric ratio (d.r.).

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state, thereby affecting diastereoselectivity.

  • Incorrect Base or Lewis Acid: The choice of base for deprotonation or the Lewis acid used can dramatically alter the stereochemical outcome. The size and nature of these reagents can influence the geometry of the resulting enolate or the transition state.

  • Steric Hindrance: The steric bulk of either the substrate or the electrophile can interfere with the directing effect of the chiral auxiliary.

Q3: How does temperature generally affect the outcome of reactions using (1R,2S)-2-methoxycyclohexanol?

Lowering the reaction temperature typically leads to higher diastereoselectivity. This is because the transition states leading to the two diastereomers become more energetically differentiated at lower temperatures. However, lowering the temperature will also decrease the reaction rate, so a balance must be struck between selectivity and reaction time. It is recommended to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to find the optimal conditions for your specific reaction.

Q4: What role does the solvent play in optimizing diastereoselectivity?

The solvent can have a profound effect on diastereoselectivity by influencing the conformation of the chiral auxiliary-substrate complex and the transition state. Key solvent properties to consider are:

  • Polarity: The polarity of the solvent can affect the solubility of reactants and the stability of charged intermediates.

  • Coordinating Ability: Coordinating solvents (e.g., THF, DME) can chelate to metal counter-ions (e.g., Li+, Mg2+), altering the rigidity and conformation of the transition state. Non-coordinating solvents (e.g., toluene, dichloromethane) may lead to a more rigid, internally chelated transition state, which can enhance diastereoselectivity.

Q5: After the reaction, how can the (1R,2S)-2-methoxycyclohexanol auxiliary be removed?

The chiral auxiliary is typically cleaved from the product under conditions that do not epimerize the newly formed stereocenter. Common methods for cleavage of ether-based auxiliaries include:

  • Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H2SO4) can cleave the ether linkage.

  • Oxidative Cleavage: Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used.

  • Reductive Cleavage: Conditions like dissolving metal reduction (e.g., Na/NH3) may be employed, although this can sometimes affect other functional groups.

The choice of cleavage method will depend on the stability of the desired product to the reaction conditions.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.)

If you are observing a low diastereomeric ratio, consider the following troubleshooting steps.

Illustrative Data: Effect of Temperature and Solvent on Diastereoselectivity

The following table provides illustrative data on how temperature and solvent can affect the diastereomeric ratio in a representative alkylation reaction of an ester enolate derived from (1R,2S)-2-methoxycyclohexanol.

EntrySolventBaseTemperature (°C)Diastereomeric Ratio (d.r.)
1THFLDA-7895:5
2THFLDA-4090:10
3THFLDA075:25
4TolueneLDA-78>99:1
5TolueneLDA085:15
6DMEKHMDS-7892:8
7CH2Cl2LHMDS-7893:7

Note: This data is illustrative and intended to demonstrate general trends. Optimal conditions will vary depending on the specific substrates and reagents used.

Troubleshooting Workflow for Low Diastereoselectivity

G cluster_temp Temperature Optimization cluster_solvent Solvent Screening start Low Diastereoselectivity Observed temp Optimize Reaction Temperature start->temp Initial Check solvent Screen Solvents temp->solvent If still low t1 Run at -78°C temp->t1 base Evaluate Base solvent->base If still low s1 Non-coordinating (Toluene) solvent->s1 reagent Check Reagent Purity base->reagent If still low end Improved Diastereoselectivity reagent->end Problem Resolved t2 Run at -100°C t1->t2 s2 Coordinating (THF) s1->s2

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: Low or No Reaction Conversion

If you are experiencing low or no product formation, follow this guide.

Troubleshooting Workflow for Low Conversion

G cluster_deprotonation Deprotonation Check start Low/No Conversion deprotonation Verify Complete Deprotonation start->deprotonation First Step temp_increase Gradually Increase Temperature deprotonation->temp_increase If deprotonation is complete d1 Use freshly titrated base deprotonation->d1 reagent_quality Check Reagent Quality temp_increase->reagent_quality If conversion is still low concentration Adjust Concentration reagent_quality->concentration If reagents are pure end Improved Conversion concentration->end Problem Resolved d2 Check for acidic impurities d1->d2

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocols

General Protocol for Diastereoselective Alkylation

This protocol provides a general methodology for the alkylation of a carboxylic acid ester derived from (1R,2S)-2-methoxycyclohexanol.

  • Preparation of the Chiral Ester:

    • To a solution of the carboxylic acid (1.0 eq.) in CH2Cl2 (0.5 M) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.

    • Stir the mixture for 2 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in CH2Cl2 (0.5 M) and cool to 0 °C.

    • Add a solution of (1R,2S)-2-methoxycyclohexanol (1.1 eq.) and pyridine (B92270) (1.5 eq.) in CH2Cl2.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Perform an aqueous workup and purify the ester by column chromatography.

  • Alkylation Reaction:

    • To a solution of the chiral ester (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add freshly titrated LDA (1.1 eq.) dropwise.

    • Stir the solution for 1 hour at -78 °C.

    • Add the alkyl halide (1.2 eq.) dropwise.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH4Cl.

    • Extract the product with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio by 1H NMR or GC analysis of the crude product.

    • Purify the product by column chromatography.

Experimental Workflow Diagram

G cluster_ester Ester Formation cluster_alkylation Alkylation cluster_analysis Analysis & Purification A Carboxylic Acid + Oxalyl Chloride B Acid Chloride A->B C Add (1R,2S)-2-methoxycyclohexanol B->C D Chiral Ester C->D E Chiral Ester + LDA D->E Start Alkylation F Enolate Formation E->F G Add Alkyl Halide F->G H Alkylated Product G->H I Determine d.r. (NMR/GC) H->I J Column Chromatography I->J

Caption: General experimental workflow for diastereoselective alkylation.

Optimization

Technical Support Center: (1R,2S)-2-Methoxycyclohexanol Cleavage and Recovery

Disclaimer: Extensive literature searches for the specific use of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary and its subsequent cleavage have yielded limited specific experimental data. Therefore, this technical...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the specific use of (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary and its subsequent cleavage have yielded limited specific experimental data. Therefore, this technical support guide is based on established principles of chiral auxiliary chemistry, general procedures for ether and ester cleavage, and purification of chiral alcohols. The provided protocols are representative and may require optimization for specific substrates and applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving a substrate from the (1R,2S)-2-methoxycyclohexanol auxiliary?

A1: The cleavage method depends on the nature of the bond connecting the auxiliary to your substrate.

  • For ester linkages , hydrolysis under acidic or basic conditions is the most common approach.

  • For ether linkages , cleavage typically requires stronger acidic conditions, often with hydrohalic acids like HBr or HI, or Lewis acids.[1][2][3][4][5]

Q2: How can I monitor the progress of the cleavage reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. You should see the disappearance of the starting material (substrate-auxiliary conjugate) and the appearance of two new spots corresponding to your cleaved product and the recovered (1R,2S)-2-methoxycyclohexanol.

Q3: What are the main challenges in recovering (1R,2S)-2-methoxycyclohexanol after cleavage?

A3: The primary challenges include:

  • Separation from the desired product: If your product has a similar polarity to the auxiliary, separation by column chromatography can be difficult.

  • Potential for side reactions: The conditions used for cleavage might affect the stability of the auxiliary or your product.

  • Loss of material during workup and purification: Multiple extraction and chromatography steps can lead to a lower recovery yield.

Q4: Can (1R,2S)-2-methoxycyclohexanol be recycled?

A4: Yes, a key advantage of using a chiral auxiliary is the potential for its recovery and reuse.[6][7][8] The recovered auxiliary should be checked for purity (e.g., by NMR or GC) before being used in subsequent reactions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Cleavage Reaction Insufficient reaction time or temperature. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.
Reagents have degraded or are of poor quality. Use fresh, high-purity reagents.
Steric hindrance around the cleavage site. For sterically hindered esters or ethers, more forcing conditions (e.g., stronger acid/base, higher temperature) may be necessary.[9][10][11][12][13] Consider using microwave irradiation to promote the reaction.
Low Yield of Recovered Auxiliary Loss during aqueous workup. Ensure the pH of the aqueous layer is appropriate to keep the auxiliary in the organic phase during extraction. Perform multiple extractions with the organic solvent.
Co-elution with the product during chromatography. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Decomposition of the auxiliary under cleavage conditions. If the cleavage conditions are harsh, consider exploring milder alternatives. For example, for ester hydrolysis, enzymatic cleavage could be an option.
Product Contamination with the Auxiliary Inefficient separation. Re-purify the product by column chromatography using a shallower solvent gradient. Consider recrystallization if the product is a solid.
Epimerization of the Product Harsh basic conditions for ester cleavage. If the stereocenter alpha to the carbonyl is susceptible to epimerization, use milder basic conditions (e.g., LiOH at lower temperatures) or switch to acidic hydrolysis.[14]

Quantitative Data Summary

The following tables present hypothetical data for representative cleavage reactions. These are intended to serve as a template for recording your experimental results.

Table 1: Hypothetical Data for Acidic Cleavage of a Methoxycyclohexyl Ether

EntrySubstrateAcid (eq.)Temp (°C)Time (h)Product Yield (%)Auxiliary Recovery (%)Product Purity (by NMR)
1Substrate AHBr (3)80127585>95%
2Substrate ABBr₃ (1.5)-78 to rt68290>95%
3Substrate BHI (3)100186880>95%

Table 2: Hypothetical Data for Basic Hydrolysis of a Methoxycyclohexyl Ester

EntrySubstrateBase (eq.)SolventTemp (°C)Time (h)Product Yield (%)Auxiliary Recovery (%)Product Purity (by HPLC)
1Substrate CLiOH (2)THF/H₂O2549295>98%
2Substrate CNaOH (3)MeOH/H₂O6028891>98%
3Substrate DK₂CO₃ (5)MeOH/H₂O25247588>98%

Experimental Protocols

Protocol 1: Representative Procedure for Acidic Cleavage of a (1R,2S)-2-Methoxycyclohexyl Ether

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate-auxiliary conjugate (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add a 48% aqueous solution of hydrobromic acid (3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate (B1210297).

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the desired product from the recovered (1R,2S)-2-methoxycyclohexanol.

Protocol 2: Representative Procedure for Basic Hydrolysis of a (1R,2S)-2-Methoxycyclohexyl Ester

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve the substrate-auxiliary conjugate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add lithium hydroxide (B78521) monohydrate (2.0 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, add water and ethyl acetate to the reaction mixture.

  • Extraction: Separate the layers. The organic layer contains the recovered (1R,2S)-2-methoxycyclohexanol. Extract the aqueous layer with ethyl acetate to ensure complete recovery of the auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the acidified aqueous layer three times with ethyl acetate. Combine these organic extracts, which contain the desired carboxylic acid product.

  • Washing and Drying: Wash the combined organic layers for both the product and the auxiliary with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the product and the recovered auxiliary by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_cleavage Cleavage Reaction cluster_workup Workup & Separation cluster_products Final Products start Substrate-(1R,2S)-2-methoxycyclohexanol Conjugate cleavage Cleavage (e.g., Acidic/Basic Hydrolysis) start->cleavage mixture Crude Reaction Mixture (Product + Auxiliary) cleavage->mixture workup Aqueous Workup & Extraction mixture->workup chromatography Column Chromatography or Recrystallization workup->chromatography product Purified Product chromatography->product auxiliary Recovered (1R,2S)-2-methoxycyclohexanol chromatography->auxiliary

Caption: General workflow for the cleavage and recovery of (1R,2S)-2-methoxycyclohexanol.

References

Troubleshooting

Technical Support Center: Stereoselective Deprotection of (1R,2S)-2-methoxycyclohexanol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the methyl ether protecting group from (1R,2S)-2-methoxycyclohexanol wh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the methyl ether protecting group from (1R,2S)-2-methoxycyclohexanol while preserving the stereochemical integrity of the molecule. This resource provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting (1R,2S)-2-methoxycyclohexanol?

A1: The main challenge is the removal of the robust methyl ether group without causing racemization at the C1 or C2 stereocenters. Standard strong acid or Lewis acid conditions required for methyl ether cleavage can promote reaction pathways that lead to a loss of stereochemical purity.

Q2: How does racemization occur during the deprotection of this molecule?

A2: Racemization can occur through two primary mechanisms depending on the reaction conditions:

  • SN1 Pathway: Strong Lewis acids like boron tribromide (BBr₃) can facilitate the departure of the methoxy (B1213986) group, leading to the formation of a planar carbocation intermediate at the C2 position. Nucleophilic attack on this intermediate can occur from either face, resulting in a racemic or epimeric mixture.

  • SN2 Pathway with Inversion: Nucleophilic attack by the deprotection reagent (e.g., a halide ion) at the C2 carbon of the cyclohexane (B81311) ring will proceed with inversion of configuration, leading to the formation of the (1R,2R) diastereomer.

Q3: Are there milder alternatives to strong Lewis acids for this deprotection?

A3: Yes, milder methods that are less prone to causing racemization are available. These often involve the use of nucleophilic reagents that preferentially attack the less sterically hindered methyl group of the ether in an SN2 fashion. Thiol-based reagents, such as sodium ethanethiolate in a polar aprotic solvent like DMF, are a good option.[1] These conditions are generally less harsh and can selectively cleave the methyl-oxygen bond, leaving the stereocenters of the cyclohexanol (B46403) ring intact.

Q4: What are the signs of racemization in my product?

A4: Racemization can be detected by a change in the optical rotation of your product; a racemic mixture will have an optical rotation of zero. More definitively, chiral chromatography (HPLC or GC) or NMR spectroscopy with a chiral shift reagent can be used to determine the enantiomeric or diastereomeric excess of your product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or zero optical rotation of the product. Racemization has likely occurred due to harsh deprotection conditions (e.g., high temperature, strong Lewis acids).Switch to a milder deprotection protocol, such as using sodium ethanethiolate in DMF at a controlled temperature.
Incomplete deprotection. The deprotection conditions are too mild, or the reaction time is insufficient. Methyl ethers are notoriously stable.If using a milder reagent like sodium ethanethiolate, you may need to increase the reaction temperature or time. Monitor the reaction progress carefully by TLC or GC-MS.
Formation of side products. Strong Lewis acids can react with other functional groups in the molecule. The nucleophile used for deprotection may also act as a base, causing elimination reactions.Choose a more selective deprotection reagent. Thiol-based reagents are often more chemoselective. Ensure the reaction is run under an inert atmosphere to prevent oxidation.
Product is a mixture of diastereomers. Inversion of configuration at C2 has occurred via an SN2 attack at the cyclohexane ring.Employ conditions that favor SN2 attack at the methyl group of the ether. Using a soft nucleophile like a thiolate can promote this desired pathway.

Quantitative Data on Deprotection Methods

While specific quantitative data on the deprotection of (1R,2S)-2-methoxycyclohexanol is not extensively reported, the following table provides a qualitative comparison of common deprotection methods and their likely stereochemical outcomes based on mechanistic principles.

Deprotection Reagent Typical Conditions Likely Mechanism at C2 Risk of Racemization Stereochemical Outcome
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to rtSN1 or SN2 at C2HighRacemization or Inversion
Trimethylsilyl Iodide (TMSI) CH₂Cl₂ or MeCN, rtSN1 or SN2 at C2HighRacemization or Inversion
Hydroiodic Acid (HI) Acetic Acid, refluxSN1 or SN2 at C2HighRacemization or Inversion
Sodium Ethanethiolate (NaSEt) DMF, refluxSN2 at methyl groupLowRetention of configuration

Experimental Protocols

Protocol 1: Stereoretentive Deprotection using Sodium Ethanethiolate

This protocol is designed to minimize racemization by favoring an SN2 attack on the methyl group of the ether.

Materials:

  • (1R,2S)-2-methoxycyclohexanol

  • Sodium ethanethiolate (NaSEt)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere of argon or nitrogen, dissolve (1R,2S)-2-methoxycyclohexanol in anhydrous DMF.

  • Add an excess (typically 2-3 equivalents) of sodium ethanethiolate to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Analyze the stereochemical purity of the product using chiral HPLC or by converting to a diastereomeric derivative for NMR analysis.

Visualizations

racemization_mechanism substrate (1R,2S)-2-methoxycyclohexanol intermediate Planar Carbocation Intermediate substrate->intermediate + BBr₃ (SN1 pathway) lewis_acid BBr₃ product_R (1R,2S)-Cyclohexane-1,2-diol intermediate->product_R Nucleophilic attack (top face) product_S (1S,2S)-Cyclohexane-1,2-diol intermediate->product_S Nucleophilic attack (bottom face) racemic_mixture Racemic/Epimeric Mixture

Caption: Racemization via an SN1 pathway.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve (1R,2S)-2-methoxycyclohexanol in anhydrous DMF add_reagent Add Sodium Ethanethiolate under inert atmosphere start->add_reagent reflux Reflux and Monitor (TLC/GC-MS) add_reagent->reflux quench Cool and Quench with Water reflux->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Stereochemical Purity (Chiral HPLC/NMR) purify->analyze

Caption: Workflow for stereoretentive deprotection.

References

Optimization

Technical Support Center: Analysis of Impurities in (1R,2S)-2-methoxycyclohexanol by NMR Spectroscopy

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing impurities in (1R,2S)-2-methoxycyclohexa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing impurities in (1R,2S)-2-methoxycyclohexanol using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the analysis of (1R,2S)-2-methoxycyclohexanol?

A1: Impurities in (1R,2S)-2-methoxycyclohexanol typically fall into several categories arising from the synthetic process.[1][2] These can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reagents and Solvents: Residual solvents, catalysts, or other reagents used in the manufacturing process.[1]

  • Byproducts: Compounds formed from side reactions.

  • Stereoisomers: This includes the enantiomer, (1S,2R)-2-methoxycyclohexanol, and diastereomers such as (1R,2R)- and (1S,2S)-2-methoxycyclohexanol.[3][4][5]

  • Degradation Products: Impurities formed during storage or handling of the substance.[1]

Q2: Can standard ¹H NMR spectroscopy distinguish between the different stereoisomers of 2-methoxycyclohexanol?

A2: Standard ¹H NMR spectroscopy can distinguish between diastereomers (e.g., cis vs. trans isomers) because they have different physical properties and, therefore, distinct NMR spectra. However, enantiomers [(1R,2S) vs. (1S,2R)] are indistinguishable in a standard achiral solvent as they have identical NMR spectra. To determine enantiomeric purity (or enantiomeric excess, ee), you must use a chiral environment, such as a chiral derivatizing agent or a chiral solvating agent.[5][6][7]

Q3: What is Quantitative NMR (qNMR), and how is it used for impurity analysis?

A3: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the purity of a substance or the concentration of its components.[8] It relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[8] For impurity analysis, a known amount of an internal standard is added to the sample, and the impurity concentration is calculated by comparing the integral of a specific impurity signal to the integral of a signal from the internal standard.[8] This method offers high accuracy and precision without needing a reference standard for each impurity.[8][9]

Q4: I see unexpected peaks in my ¹H NMR spectrum. What could they be?

A4: Unexpected peaks can originate from several sources. It is essential to first check for common laboratory contaminants. These include:

  • Residual Solvents: From the reaction or purification steps (e.g., acetone, ethyl acetate, dichloromethane).

  • Water: Often appears as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.

  • Grease: From glassware joints, typically appearing as broad signals.

  • Plasticizers: Leached from plastic containers or tubing.

If these are ruled out, the peaks likely correspond to process-related impurities. Comparing your spectrum to the known spectra of starting materials and potential byproducts is a critical next step.[10] Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC can help elucidate the structures of unknown impurities.[11]

Troubleshooting Guides

Problem 1: Poor Resolution and Broad Peaks in the NMR Spectrum

Possible Cause & Solution

  • Poor Shimming: The magnetic field is not homogeneous.

    • Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually sufficient.[12]

  • Sample Concentration is too High: Highly concentrated or viscous samples can lead to line broadening.[13][14][15]

    • Solution: Prepare a more dilute sample. For ¹H NMR, a concentration of 2-10 mg in 0.6 mL of solvent is typically recommended.[12][15]

  • Presence of Particulate Matter: Undissolved solids or dust in the NMR tube can disrupt the magnetic field homogeneity.

    • Solution: Filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[13][15][16]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected from reagents, consider purification steps to remove metal traces.

Problem 2: Inaccurate Quantification in qNMR Experiments

Possible Cause & Solution

  • Incomplete Signal Relaxation: If the relaxation delay (d1) is too short, signals will not fully relax between pulses, leading to inaccurate integrals. This particularly affects quaternary carbons in ¹³C NMR and protons with long relaxation times.

    • Solution: Increase the relaxation delay. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of any peak of interest.

  • Signal Overlap: Peaks from the analyte, impurity, or standard are overlapping, making accurate integration impossible.

    • Solution: Choose a different deuterated solvent to induce chemical shift changes. Alternatively, select different, non-overlapping peaks for quantification. If overlap is unavoidable, 2D NMR techniques may be required for structural confirmation.[9]

  • Poor Baseline: A distorted or rolling baseline will prevent accurate integration.

    • Solution: Ensure proper shimming and receiver gain settings. Apply baseline correction during data processing, but be aware that this can introduce errors if the distortion is severe.

  • Issues with Internal Standard: The internal standard may be reacting with the sample or solvent, or it may be volatile.

    • Solution: Select an inert, non-volatile internal standard with sharp, well-resolved peaks that do not overlap with analyte or impurity signals.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-20 mg of the (1R,2S)-2-methoxycyclohexanol sample into a clean, dry vial.[12]

  • Add Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[12][16] Chloroform-d is often a good first choice due to its low cost and ability to dissolve many organic compounds.[13]

  • Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filter and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube.[15] Ensure the liquid height is at least 4-5 cm.[12][15]

  • Cap and Clean: Cap the NMR tube, and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[12]

  • Label: Clearly label the NMR tube.[16]

Protocol 2: Quantitative ¹H NMR (qNMR) for Impurity Analysis
  • Prepare Stock Standard: Accurately prepare a stock solution of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) in the chosen deuterated solvent.

  • Weigh Sample: Accurately weigh a specific amount of the (1R,2S)-2-methoxycyclohexanol sample (e.g., 20 mg) into a clean vial.

  • Add Standard: Accurately add a known volume or mass of the internal standard stock solution to the vial.

  • Dissolve and Transfer: Follow steps 3-6 from Protocol 1 to dissolve the sample and transfer it to an NMR tube.

  • Acquire Data: Acquire the ¹H NMR spectrum using parameters optimized for quantification. Crucially, ensure the relaxation delay (d1) is sufficient (e.g., >30 seconds) to allow for full relaxation of all signals being integrated. Set the number of scans (ns) high enough to achieve a good signal-to-noise ratio (>250:1) for the signals of interest.

  • Process and Calculate: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte, the impurity, and the internal standard. Calculate the amount of impurity using the following formula:

    Massimpurity = (Massstd / MWstd) * (Iimpurity / Istd) * (Nstd / Nimpurity) * MWimpurity

    Where:

    • I: Integral value

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • std: Internal Standard

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for (1R,2S)-2-methoxycyclohexanol and Potential Diastereomeric Impurities in CDCl₃.

CompoundStereochemistryProton SignalTypical ¹H Shift (ppm)Carbon SignalTypical ¹³C Shift (ppm)
(1R,2S)-2-methoxycyclohexanol transOCH₃3.3 - 3.5 (s, 3H)OCH₃56 - 58
H-1 (CH-OH)3.4 - 3.6 (m, 1H)C-1 (CH-OH)75 - 77
H-2 (CH-OCH₃)3.0 - 3.2 (m, 1H)C-2 (CH-OCH₃)84 - 86
Cyclohexyl CH₂1.1 - 2.2 (m)Cyclohexyl CH₂22 - 33
Diastereomeric Impurity (cis) cisOCH₃3.3 - 3.5 (s, 3H)OCH₃~57
H-1 (CH-OH)3.8 - 4.0 (m, 1H)C-1 (CH-OH)~72
H-2 (CH-OCH₃)3.2 - 3.4 (m, 1H)C-2 (CH-OCH₃)~81
Cyclohexyl CH₂1.3 - 2.0 (m)Cyclohexyl CH₂21 - 31

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The methoxy (B1213986) group (OCH₃) typically presents as a sharp singlet integrating to three protons.[17]

Visualizations

G cluster_workflow Impurity Analysis Workflow Sample Receive Sample of (1R,2S)-2-methoxycyclohexanol Prep Prepare NMR Sample (Protocol 1 or 2) Sample->Prep Weigh & Dissolve Acquire Acquire NMR Data (¹H, ¹³C, qNMR, 2D) Prep->Acquire Insert into Spectrometer Process Process Spectrum (FT, Phasing, Baseline Correction) Acquire->Process Raw FID Data Identify Identify Signals (Analyte, Impurities, Standard) Process->Identify Quantify Quantify Impurities (Integration & Calculation) Identify->Quantify Assign Peaks Report Generate Final Report (Purity, Impurity Profile) Quantify->Report

Caption: Workflow for NMR-based impurity analysis.

G cluster_troubleshooting Troubleshooting Decision Tree Start Poor Quality NMR Spectrum? Issue_Res Broad Peaks / Poor Resolution? Start->Issue_Res Yes End High-Quality Spectrum Start->End No Issue_Quant Inaccurate Integration? Issue_Res->Issue_Quant No Sol_Shim Action: Re-shim Spectrometer Issue_Res->Sol_Shim Yes Issue_Peaks Unexpected Peaks? Issue_Quant->Issue_Peaks No Sol_Relax Action: Increase Relaxation Delay (d1) Issue_Quant->Sol_Relax Yes Sol_Contam Action: Check for Contaminants (Solvent, Grease) Issue_Peaks->Sol_Contam Yes Sol_Shim->Issue_Quant Still Poor? Sol_Dilute Action: Dilute Sample & Re-filter Sol_Relax->Issue_Peaks Still Poor? Sol_Baseline Action: Check Baseline & Phasing Sol_2D Action: Run 2D NMR (COSY, HSQC) to Identify Structure Sol_Contam->Sol_2D If not contaminant

Caption: Decision tree for troubleshooting common NMR issues.

References

Troubleshooting

dealing with steric hindrance in reactions involving (1R,2S)-2-methoxycyclohexanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2S)-2-methoxycyclohexanol. The focus is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2S)-2-methoxycyclohexanol. The focus is on addressing challenges related to steric hindrance in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with (1R,2S)-2-methoxycyclohexanol?

A1: The primary challenge is steric hindrance. The cyclohexane (B81311) ring exists in a stable chair conformation, and the hydroxyl group at C1 is in a pseudo-axial position, shielded by the adjacent, bulky methoxy (B1213986) group at C2. This steric congestion can significantly lower reaction rates and yields for reactions involving the hydroxyl group, such as O-alkylation and O-acylation.

Q2: My O-alkylation (e.g., Williamson ether synthesis) of (1R,2S)-2-methoxycyclohexanol is giving a low yield. What is the likely cause?

A2: Low yields in Williamson ether synthesis with this substrate are common. Since (1R,2S)-2-methoxycyclohexanol is a secondary alcohol, the corresponding alkoxide is a strong base. When reacting with an alkyl halide, the E2 elimination pathway often competes with the desired SN2 substitution, leading to the formation of an alkene byproduct and reducing the yield of the desired ether.[1][2]

Q3: How can I improve the yield of my ether synthesis with (1R,2S)-2-methoxycyclohexanol?

A3: To favor substitution over elimination, consider the following:

  • Use a more reactive electrophile: Instead of an alkyl halide, use an alkyl sulfonate (e.g., tosylate, mesylate, or triflate) as the leaving group is much better, allowing the reaction to proceed under milder conditions.

  • Employ alternative methods: For particularly hindered ethers, consider methods that do not rely on an SN2 pathway, such as electrochemical decarboxylative etherification.[3]

  • Optimize reaction conditions: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.

Q4: I am struggling with the esterification of (1R,2S)-2-methoxycyclohexanol using standard acid-catalyzed methods. What are some alternative approaches?

A4: Due to steric hindrance, standard Fischer esterification is often inefficient. More potent methods are required:

  • Use of activated carboxylic acids: Acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, DMAP) are more reactive.

  • Coupling reagents: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can activate the carboxylic acid.

  • Mitsunobu reaction: This reaction can be highly effective for esterifying sterically hindered alcohols, as it proceeds with inversion of configuration at the alcohol's stereocenter.[4][5][6]

Q5: I want to use (1R,2S)-2-methoxycyclohexanol as a chiral auxiliary, but I'm getting low diastereoselectivity. How can I improve this?

A5: The effectiveness of a chiral auxiliary depends on its ability to create a facial bias for the approach of a reagent. With (1R,2S)-2-methoxycyclohexanol, this is influenced by the conformation of the molecule.

  • Choice of Lewis acid: In reactions like Diels-Alder or aldol (B89426) additions, the Lewis acid can coordinate to both the hydroxyl and methoxy groups, creating a more rigid, chiral environment. Screening different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, Et₂AlCl) is crucial.[7][8]

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate modification: The nature of the prochiral substrate attached to the auxiliary will also play a significant role.

Troubleshooting Guides

Problem: Low Yield in O-Alkylation (Williamson Ether Synthesis)
Symptom Possible Cause Suggested Solution
Low yield of ether, significant amount of starting material remainsInsufficient reactivity of the alkylating agent.Switch from an alkyl halide to an alkyl tosylate or triflate. Increase the reaction temperature, but monitor for byproduct formation.
Formation of an alkene byproductE2 elimination is outcompeting the SN2 reaction.[1][2]Use a less basic alkoxide if possible, or use an alternative ether synthesis method. Ensure the use of a polar aprotic solvent.
No reactionThe reaction temperature is too low, or the base is not strong enough to form the alkoxide.Use a stronger base like sodium hydride (NaH) to deprotonate the alcohol. Gradually increase the reaction temperature.
Problem: Low Yield in O-Acylation (Esterification)
Symptom Possible Cause Suggested Solution
Incomplete reaction, even with excess acylating agentSteric hindrance is preventing the nucleophilic attack of the hydroxyl group.Use a more reactive acylating agent (acyl chloride instead of anhydride). Add a catalyst like DMAP. Consider using a coupling agent like EDC.
Low yield and complex mixture of productsThe reaction conditions are too harsh, leading to decomposition.Use milder conditions. The Mitsunobu reaction can be an effective, though complex, alternative for hindered alcohols.[4][5][6]
Hydrolysis of the ester product during workupThe ester is sensitive to the pH of the aqueous workup.Perform a neutral or slightly basic workup.

Data Presentation

Table 1: Comparison of Activating Groups for Ether Synthesis with a Hindered Secondary Alcohol (Illustrative)

EntryElectrophileBaseSolventTemperature (°C)Yield (%)Reference
1CH₃INaHTHF65~40-50General Principle[1]
2CH₃OTsNaHTHF25>90General Principle[1]
3CH₃OTfNaHTHF0-25>95General Principle

Data is illustrative and based on general principles for hindered secondary alcohols. Actual yields may vary for (1R,2S)-2-methoxycyclohexanol.

Table 2: Diastereoselectivity in Aldol Addition with a Structurally Similar Chiral Auxiliary

EntryChiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1(-)-trans-2-phenyl-1-cyclohexanolBenzaldehydeTiCl₄95:585
2(-)-trans-2-phenyl-1-cyclohexanolIsobutyraldehydeSn(OTf)₂92:888

Source: BenchChem[7]. Data for a structurally analogous chiral auxiliary is presented to illustrate the influence of the Lewis acid and aldehyde structure on diastereoselectivity.

Experimental Protocols

Protocol 1: Mitsunobu Reaction for Esterification of (1R,2S)-2-methoxycyclohexanol

This protocol is adapted from a general procedure for sterically hindered alcohols and allows for the formation of an ester with inversion of configuration at the C1 position.[4]

Materials:

  • (1R,2S)-2-methoxycyclohexanol

  • Carboxylic acid of choice (e.g., 4-nitrobenzoic acid for a crystalline product)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (1R,2S)-2-methoxycyclohexanol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired ester from triphenylphosphine oxide and other byproducts.

Visualizations

Steric_Hindrance cluster_molecule (1R,2S)-2-methoxycyclohexanol cluster_reagent Approaching Reagent mol Cyclohexane_Ring (Chair Conformation) OH C1-OH (Axial) OMe C2-OMe (Equatorial) reagent Reagent OMe->reagent Shielding Effect reagent->OH Steric Clash

Caption: Steric shielding of the axial hydroxyl group by the adjacent methoxy group.

Troubleshooting_Workflow cluster_alkylation O-Alkylation Solutions cluster_acylation O-Acylation Solutions start Low Yield in Reaction q1 Is the reaction an O-alkylation? start->q1 q2 Is the reaction an O-acylation? q1->q2 No sol_a1 Use Alkyl Tosylate/ Triflate q1->sol_a1 Yes sol_b1 Use Acyl Chloride + DMAP q2->sol_b1 Yes sol_a2 Increase Temperature (with caution) sol_a1->sol_a2 sol_a3 Consider Alternative Ether Synthesis sol_a2->sol_a3 sol_b2 Use Coupling Agent (e.g., EDC) sol_b1->sol_b2 sol_b3 Try Mitsunobu Reaction sol_b2->sol_b3

Caption: Decision workflow for troubleshooting low-yield reactions.

References

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Determining Enantiomeric Excess of (1R,2S)-2-methoxycyclohexanol Reaction Products by Chiral HPLC

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical measure of a reaction's success. When using chiral aux...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical measure of a reaction's success. When using chiral auxiliaries or catalysts such as (1R,2S)-2-methoxycyclohexanol, it is imperative to have robust analytical methods to quantify the stereochemical outcome. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose, offering high resolution and accuracy.

Comparison of Analytical Techniques for Enantiomeric Excess Determination

The choice of analytical technique for determining enantiomeric excess depends on several factors, including the nature of the analyte, required sensitivity, and sample throughput. Chiral HPLC is often the preferred method, but other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Supercritical Fluid Chromatography (SFC) also offer distinct advantages.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy (with Chiral Solvating Agent)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Resolution High to ExcellentVery HighModerate to High
Sensitivity High (UV, MS detection)High (UV, MS detection)Moderate
Analysis Time 10-30 minutes per sample2-10 minutes per sample5-15 minutes per sample
Solvent Consumption HighLowVery Low
Sample Preparation Simple dissolution and filtration.Simple dissolution and filtration.Dissolution in deuterated solvent with chiral solvating agent.
Applicability Broad range of compounds.Non-polar to moderately polar compounds.Compounds with suitable functional groups for interaction with the solvating agent.

Experimental Protocol: Chiral HPLC Analysis of a Substituted Cyclohexenone

The following protocol provides a detailed methodology for the chiral separation of a substituted cyclohexenone, which serves as a representative example for products derived from cyclohexanol (B46403) derivatives.

Objective: To determine the enantiomeric excess of a synthesized substituted cyclohexenone.

Materials:

  • Racemic standard of the substituted cyclohexenone

  • Synthesized (enantioenriched) substituted cyclohexenone sample

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., Daicel Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v). Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve the racemic standard of the substituted cyclohexenone in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the synthesized cyclohexenone sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak AD-H (or equivalent polysaccharide-based CSP)

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to ensure adequate separation.

    • Inject the synthesized sample.

    • Integrate the peak areas for each enantiomer in the chromatogram.

  • Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated using the areas of the two enantiomer peaks (Area1 and Area2):

    ee (%) = [ |Area1 - Area2| / (Area1 + Area2) ] x 100

Data Presentation: Chiral HPLC of a Substituted Cyclohexenone

The following table presents hypothetical data for the chiral separation of a substituted cyclohexenone, illustrating the expected results from the protocol above.

CompoundChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Retention Time (min) Enantiomer 1Retention Time (min) Enantiomer 2Resolution (Rs)Enantiomeric Excess (ee %)
Substituted CyclohexenoneDaicel Chiralpak AD-Hn-Hexane/Isopropanol (90:10)1.012.514.82.195%

Visualizing the Workflow and Method Comparison

Experimental Workflow for Chiral HPLC Analysis

experimental_workflow Experimental Workflow for Enantiomeric Excess Determination by Chiral HPLC cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis prep_mobile Prepare Mobile Phase (e.g., Hexane/IPA) hplc_system HPLC System with Chiral Stationary Phase prep_mobile->hplc_system prep_racemic Prepare Racemic Standard inject_racemic Inject Racemic Standard prep_racemic->inject_racemic prep_sample Prepare Synthesized Sample inject_sample Inject Synthesized Sample prep_sample->inject_sample acquire_chromatogram Acquire Chromatogram inject_racemic->acquire_chromatogram inject_sample->acquire_chromatogram integrate_peaks Integrate Peak Areas acquire_chromatogram->integrate_peaks calculate_ee Calculate Enantiomeric Excess (%) integrate_peaks->calculate_ee

Caption: A typical workflow for determining enantiomeric excess using chiral HPLC.

Logical Relationship of Analytical Methods

logical_relationship Comparison of Methods for Enantiomeric Excess Determination cluster_methods Analytical Techniques main Determination of Enantiomeric Excess hplc Chiral HPLC main->hplc High Resolution Broad Applicability sfc Chiral SFC main->sfc High Speed Low Solvent Use nmr Chiral NMR main->nmr Rapid Analysis Minimal Sample Prep hplc->sfc Similar CSPs hplc->nmr Complementary Info

Caption: Logical comparison of primary methods for ee determination.

Comparative

A Comparative Guide to Chiral Auxiliaries: The Established Efficacy of Evans Auxiliaries versus the Undocumented (1R,2S)-2-methoxycyclohexanol in Asymmetric Synthesis

For researchers, scientists, and drug development professionals navigating the complexities of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical outcomes...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical outcomes, yields, and the overall efficiency of a synthetic route. This guide provides a detailed comparison between the well-established and extensively documented Evans auxiliaries and (1R,2S)-2-methoxycyclohexanol. While Evans auxiliaries have a long-standing reputation for high stereocontrol in a variety of C-C bond-forming reactions, a thorough review of scientific literature reveals a notable absence of data for (1R,2S)-2-methoxycyclohexanol used as a chiral auxiliary in similar transformations. This guide, therefore, will focus on the proven performance of Evans auxiliaries, supported by experimental data, and highlight the current lack of information for (1R,2S)-2-methoxycyclohexanol.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the substrate. The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached and removed, and should provide a high degree of stereochemical control.

Evans auxiliaries, specifically chiral oxazolidinones, were introduced by David A. Evans in the 1980s and have since become a cornerstone of modern asymmetric synthesis.[1] They are widely used in both academic and industrial settings due to their reliability and the high diastereoselectivities they afford in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.[1][2]

Performance Comparison: Evans Auxiliaries

The efficacy of Evans auxiliaries is demonstrated by a vast body of literature reporting high diastereoselectivities and chemical yields across a broad spectrum of substrates and reaction types.

Asymmetric Aldol Reactions
Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydePropionyl Imide>99:185
(4R)-4-(1-Methylethyl)-2-oxazolidinoneBenzaldehydePropionyl Imide95:580
Asymmetric Alkylation

The alkylation of enolates derived from N-acyl Evans auxiliaries proceeds with a high degree of stereocontrol, enabling the synthesis of chiral carboxylic acid derivatives.[5]

Chiral AuxiliaryN-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinonePropionylBenzyl bromide>99:190-95
(S)-4-benzyl-2-oxazolidinonePropionylAllyl iodide98:261-77
Asymmetric Diels-Alder Reactions

Evans auxiliaries have also been successfully employed in asymmetric Diels-Alder reactions, where they control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneDienophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinoneCyclopentadieneN-Acryloyl95:585

Experimental Protocols for Evans Auxiliary-Mediated Reactions

Detailed experimental procedures are crucial for achieving the high levels of stereocontrol characteristic of Evans auxiliaries.

Protocol 1: Acylation of the Chiral Auxiliary

This procedure describes the attachment of the acyl group to the Evans auxiliary.

  • A flame-dried round-bottom flask is charged with the chiral oxazolidinone (1.0 eq.) and dissolved in anhydrous THF.

  • The solution is cooled to -78 °C, and n-butyllithium (1.05 eq.) is added dropwise.

  • After stirring for 15 minutes, the acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Protocol 2: Asymmetric Aldol Reaction
  • The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane (B109758) and cooled to 0 °C.

  • Dibutylboron triflate (1.1 eq.) is added dropwise, followed by the addition of triethylamine (B128534) (1.2 eq.).

  • The mixture is stirred for 30 minutes to form the boron enolate.

  • The reaction is cooled to -78 °C, and the aldehyde (1.2 eq.) is added.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched with a phosphate (B84403) buffer (pH 7), and the product is extracted.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield different functional groups, and the auxiliary can often be recovered and reused.

  • To the Carboxylic Acid: Hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide in a THF/water mixture.[6]

  • To the Primary Alcohol: Reductive cleavage using lithium borohydride (B1222165) or lithium aluminum hydride.[7]

  • To the Aldehyde: Reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H).[7]

Logical Workflow of Asymmetric Synthesis Using a Chiral Auxiliary

The following diagram illustrates the general workflow of an asymmetric synthesis employing a chiral auxiliary, from the initial coupling of the auxiliary to the final product.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Final Products & Recovery Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Chiral_Substrate_Auxiliary_Complex Chiral Substrate-Auxiliary Complex Coupling->Chiral_Substrate_Auxiliary_Complex Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Complex->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

Evans auxiliaries have proven to be a powerful and reliable tool for asymmetric synthesis, consistently providing high levels of stereocontrol in a wide range of chemical transformations. The extensive body of literature provides a solid foundation of experimental data and established protocols, making them a predictable and effective choice for researchers.

In stark contrast, (1R,2S)-2-methoxycyclohexanol does not have a documented track record as a chiral auxiliary in asymmetric synthesis. The absence of performance data and experimental protocols in the scientific literature precludes a direct comparison with Evans auxiliaries. For scientists and professionals in drug development, Evans auxiliaries remain a go-to option for reliable and high-yielding asymmetric transformations. Future research may explore the potential of (1R,2S)-2-methoxycyclohexanol and other novel structures as chiral auxiliaries, but for now, they remain in the realm of the unexplored for practical asymmetric synthesis.

References

Validation

The Landscape of Chiral Auxiliaries: A Comparative Guide to Alternatives for (1R,2S)-2-methoxycyclohexanol

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that profoundly influences the effici...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that profoundly influences the efficiency and stereochemical outcome of a reaction. While a vast array of chiral auxiliaries has been developed, a comprehensive literature review reveals a notable scarcity of published data on the application of (1R,2S)-2-methoxycyclohexanol in specific asymmetric transformations. Consequently, a direct comparative guide featuring this specific auxiliary with established alternatives, supported by experimental data, cannot be constructed at this time.

This guide, therefore, provides a comparative analysis of well-established and highly effective chiral auxiliaries that are commonly employed in transformations where a chiral alcohol derivative like (1R,2S)-2-methoxycyclohexanol might conceptually be applied. We will focus on three of the most prominent and versatile classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and derivatives of Pseudoephedrine. This guide will objectively compare their performance in key asymmetric transformations—namely aldol (B89426) reactions, alkylations, and Diels-Alder reactions—providing supporting experimental data and detailed methodologies to assist researchers in selecting the most suitable chiral auxiliary for their synthetic endeavors.

Performance Comparison of Prominent Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated based on its ability to induce high levels of diastereoselectivity, afford high chemical yields, and the ease of its attachment to the substrate and subsequent removal. The following tables summarize the performance of Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Pseudoephedrine derivatives in key asymmetric transformations.

Table 1: Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)N-PropionylIsobutyraldehyde>99:180-95
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-PropionylBenzaldehyde2:9885-95
(1R,2S)-N-Methylephedrine PropionamideBenzaldehyde95:5~80

Table 2: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)Alkylating AgentDiastereoselectivityYield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)N-PropionylBenzyl bromide>99:190-98
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-PropionylMethyl iodide>98:285-95
(1S,2S)-Pseudoephedrine PropionamideBenzyl bromide>99:190-99

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneDiastereoselectivity (endo:exo)Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)N-AcryloylCyclopentadiene>99:185-95
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-AcryloylCyclopentadiene98:290-97

Logical Selection of a Chiral Auxiliary

The selection of an appropriate chiral auxiliary is a multi-faceted decision that depends on the specific transformation, the nature of the substrate, and the desired stereochemical outcome. The following diagram illustrates a logical workflow for this selection process.

G Aldol Aldol Reaction Syn syn-Product Aldol->Syn Anti anti-Product Aldol->Anti Alkylation Alkylation R_config (R)-Configuration Alkylation->R_config S_config (S)-Configuration Alkylation->S_config DielsAlder Diels-Alder Endo endo-Product DielsAlder->Endo Exo exo-Product DielsAlder->Exo Evans Evans' Oxazolidinone Syn->Evans Oppolzer Oppolzer's Sultam Anti->Oppolzer Pseudoephedrine Pseudoephedrine R_config->Pseudoephedrine S_config->Evans Endo->Evans Endo->Oppolzer

Comparative

performance of (1R,2S)-2-methoxycyclohexanol versus (1S,2R)-2-methoxycyclohexanol

A Comparative Guide to the Performance of (1R,2S)- and (1S,2R)-2-Methoxycyclohexanol Enantiomers For researchers, scientists, and drug development professionals, the stereochemistry of a molecule is a critical determinan...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of (1R,2S)- and (1S,2R)-2-Methoxycyclohexanol Enantiomers

For researchers, scientists, and drug development professionals, the stereochemistry of a molecule is a critical determinant of its biological activity and efficacy in asymmetric synthesis. This guide provides a comparative analysis of the enantiomers (1R,2S)-2-methoxycyclohexanol and (1S,2R)-2-methoxycyclohexanol. While direct comparative experimental data on the performance of these specific enantiomers is limited in publicly available literature, this guide will draw upon the principles of stereochemistry and data from structurally related compounds to provide a predictive framework for their evaluation.

Introduction to Stereoisomerism and its Importance

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment (e.g., boiling point, density), they can exhibit markedly different interactions with other chiral molecules, including biological receptors and enzymes. This difference in interaction is the basis for the varied pharmacological and toxicological profiles often observed between enantiomers of a drug. In asymmetric synthesis, the specific stereochemistry of a chiral auxiliary or building block is paramount for controlling the stereochemical outcome of a reaction.

(1R,2S)-2-methoxycyclohexanol and (1S,2R)-2-methoxycyclohexanol are the two enantiomers of trans-2-methoxycyclohexanol (B39478). Their distinct spatial arrangements of the hydroxyl and methoxy (B1213986) groups on the cyclohexane (B81311) ring are expected to lead to differences in their performance in biological systems and as chiral synthons.

Physicochemical Properties

The fundamental physicochemical properties of the individual enantiomers are identical. The table below lists the properties of 2-methoxycyclohexanol.

PropertyValue
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
AppearanceColorless liquid
Boiling Point185 °C (lit.)
Density1 g/mL at 25 °C (lit.)
Refractive Index (n20/D)1.46 (lit.)
ChiralityExists as two enantiomers: (1R,2S) and (1S,2R)

Note: The specific optical rotation ([α]D) for each enantiomer would be equal in magnitude but opposite in sign. However, experimentally determined values for the purified enantiomers are not consistently reported in the literature.

Performance in Asymmetric Synthesis

While specific comparative data is unavailable, the primary application of these molecules is as chiral building blocks or auxiliaries in organic synthesis. For instance, (1S,2S)-(+)-2-methoxycyclohexanol is noted as a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics[1]. The performance in this context is measured by the ability to induce stereoselectivity in a chemical reaction.

It is hypothesized that when used as a chiral auxiliary, the (1R,2S) and (1S,2R) enantiomers will induce the formation of opposite enantiomers of the final product. The efficiency of this stereochemical control, measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), would depend on the specific reaction, substrate, and conditions.

Below is a logical workflow for the application of a chiral auxiliary in asymmetric synthesis.

G cluster_0 Asymmetric Synthesis Workflow start Prochiral Substrate reaction Covalent Bond Formation start->reaction auxiliary Chiral Auxiliary ((1R,2S) or (1S,2R)-2-methoxycyclohexanol) auxiliary->reaction diastereomers Diastereomeric Intermediate reaction->diastereomers separation Reaction with Reagent diastereomers->separation product Chiral Product separation->product cleavage Cleavage of Auxiliary separation->cleavage recovery Recovered Auxiliary cleavage->recovery

Workflow for Utilizing a Chiral Auxiliary.

Performance in Biological Systems

Direct experimental data on the biological activities of (1R,2S)- and (1S,2R)-2-methoxycyclohexanol is not available. However, the principles of pharmacology suggest that the two enantiomers would likely exhibit different activities if they interact with a chiral biological target. Functionally substituted cyclohexanes are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties[2].

For a hypothetical interaction with a biological receptor, the two enantiomers would have different binding affinities, leading to one being more potent (the eutomer) and the other less potent (the distomer).

G cluster_0 Enantiomer-Receptor Interaction receptor Chiral Receptor enantiomer_R (1R,2S)-Enantiomer enantiomer_R->receptor High Affinity Binding (Eutomer) enantiomer_S (1S,2R)-Enantiomer enantiomer_S->receptor Low Affinity Binding (Distomer)

Hypothetical Enantiomer-Receptor Binding.

Experimental Protocols

Synthesis and Resolution of trans-2-Methoxycyclohexanol

The enantiomers of trans-2-methoxycyclohexanol can be prepared from the racemic mixture through resolution. A common method involves enzymatic resolution.

Protocol for Enzymatic Resolution of (±)-trans-2-Methoxycyclohexanol:

  • Esterification: The racemic trans-2-methoxycyclohexanol is first acetylated to form the corresponding acetate (B1210297) ester using acetic anhydride (B1165640) in the presence of a base like pyridine.

  • Enzymatic Hydrolysis: The racemic acetate is then subjected to enantioselective hydrolysis using an enzyme such as a lipase (B570770) (e.g., from Candida antarctica). The enzyme will selectively hydrolyze one enantiomer of the acetate back to the alcohol, leaving the other enantiomer as the unreacted acetate.

  • Separation: The resulting mixture of the alcohol (one enantiomer) and the acetate (the other enantiomer) can be separated by column chromatography.

  • Hydrolysis of Remaining Ester: The separated acetate enantiomer is then hydrolyzed (e.g., using NaOH) to yield the other enantiomer of the alcohol.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

The enantiomeric purity of the resolved alcohols can be determined by chiral HPLC.

Hypothetical Chiral HPLC Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a refractive index detector.

  • Sample Preparation: A dilute solution of the 2-methoxycyclohexanol enantiomer in the mobile phase.

The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification.

G cluster_0 Chiral HPLC Separation Workflow racemic_mixture Racemic Mixture of 2-Methoxycyclohexanol injection Injection onto Chiral Column racemic_mixture->injection separation Differential Interaction with Chiral Stationary Phase injection->separation detection Detection separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram

Workflow for Chiral HPLC Separation.

Conclusion

The experimental protocols outlined provide a framework for the synthesis, resolution, and analysis of these enantiomers. Further research is warranted to experimentally validate the predicted differences in their performance, which would be of significant value to the fields of organic synthesis and drug development.

References

Validation

A Researcher's Guide to Spectroscopic Analysis for Confirming Absolute Configuration

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides an objective comparison of three powerful spectroscopic techniques—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents—for confirming the absolute configuration of products.

This document outlines the principles of each technique, presents detailed experimental protocols, and provides a comparative analysis using the well-characterized molecule, menthol, as a case study. All quantitative data is summarized in structured tables for easy comparison, and experimental workflows are visualized using diagrams.

Introduction to Spectroscopic Methods for Absolute Configuration

The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, can significantly impact its biological activity. Therefore, regulatory bodies often require the determination of the absolute stereochemistry of new chemical entities. While X-ray crystallography has traditionally been the gold standard, it requires a single crystal of sufficient quality, which is not always attainable. Spectroscopic methods provide powerful alternatives for determining the absolute configuration of molecules in solution.

  • Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations, the absolute configuration can be determined.[1][2]

  • Electronic Circular Dichroism (ECD) is a similar technique that measures the differential absorption of circularly polarized ultraviolet and visible light. ECD is particularly useful for molecules containing chromophores. The absolute configuration is often determined by comparing the experimental ECD spectrum to that of a known compound or by applying empirical rules such as the exciton (B1674681) chirality method.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing or solvating agents is an indirect method for determining absolute configuration. A chiral auxiliary reacts with the enantiomers of a compound to form diastereomers, which have distinct NMR spectra. Analysis of the differences in chemical shifts between the two diastereomers allows for the assignment of the absolute configuration.[4][5]

Comparative Analysis: The Case of Menthol

To illustrate the practical application and comparative performance of these techniques, we will use (-)-menthol as a case study. (-)-Menthol is a naturally occurring chiral monoterpene with a well-established absolute configuration (1R,2S,5R).

Data Presentation: Quantitative Comparison
Technique Parameter Measured Observed Value for (-)-Menthol Theoretical/Reference Value Confidence in Assignment
VCD Rotational Strength (10⁻⁴⁴ esu²cm²)Key Bands (cm⁻¹): 1369 (+), 1340 (-), 1242 (-), 1045 (+)[6]Calculated values for (1R,2S,5R)-menthol show the same sign pattern.[1][7]High
ECD Molar Ellipticity [θ] (deg cm² dmol⁻¹)Weak Cotton effects in the accessible UV region. Induced CD with ketones shows specific sign patterns.[8]Comparison with spectra of known terpene analogs.Moderate (depends on chromophore and availability of reference data)
NMR (Mosher's Method) Chemical Shift Difference (Δδ in ppm) for (S)- and (R)-MPA estersH-1: -0.012, H-2: +0.025, H-3ax: +0.035, H-3eq: +0.021, H-4: +0.015, Me-7: -0.010, Me-9: +0.005, Me-10: -0.004[9]The sign of Δδ corresponds to the established model for MPA esters.[9]High

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of a chiral molecule by comparing its experimental VCD spectrum with a computationally predicted spectrum.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[1] The use of deuterated solvents minimizes interference from solvent absorption bands in the infrared region.

  • Data Acquisition:

    • Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

    • Typically, spectra are collected over several hours to achieve a good signal-to-noise ratio.[1]

    • Acquire a background spectrum of the solvent under the same conditions.

  • Computational Modeling:

    • Perform a conformational search for the molecule using a suitable computational method (e.g., Density Functional Theory - DFT).

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectra for both enantiomers.

    • The absolute configuration is assigned based on the enantiomer whose calculated spectrum shows the best agreement in terms of the signs and relative intensities of the VCD bands with the experimental spectrum.[1]

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To determine the absolute configuration of a chiral molecule containing a chromophore by analyzing its ECD spectrum.

Methodology:

  • Sample Preparation: Dissolve the sample in a transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives an absorbance of approximately 1 in the region of interest.

  • Data Acquisition:

    • Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.

    • Scan the appropriate wavelength range where the chromophore absorbs.

  • Data Analysis:

    • Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the Cotton effects can be directly related to the spatial arrangement of the chromophores, thus revealing the absolute configuration.[3]

    • Comparison with Known Compounds: The ECD spectrum of the unknown compound is compared with that of a structurally similar compound with a known absolute configuration.

    • Computational Prediction: Similar to VCD, the experimental ECD spectrum can be compared with a computationally predicted spectrum to assign the absolute configuration.

NMR Spectroscopy: The Mosher's Ester Method

Objective: To determine the absolute configuration of a chiral secondary alcohol or amine by analyzing the ¹H NMR chemical shift differences of its diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.[4][5][10]

Methodology:

  • Derivatization:

    • Divide the chiral alcohol (or amine) into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine) to form the corresponding (R)- and (S)-MTPA esters.[4]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectra of both diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ) for each corresponding proton by subtracting the chemical shift of the (R)-MTPA ester from that of the (S)-MTPA ester (Δδ = δS - δR).[9]

    • Based on the established Mosher's method model, positive Δδ values are expected for protons on one side of the MTPA plane, and negative values are expected for protons on the other side. This pattern of positive and negative Δδ values allows for the assignment of the absolute configuration of the stereocenter.[4]

Visualization of Experimental Workflows

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis SamplePrep Sample Preparation (0.1M in CDCl3) VCD_Acquisition VCD/IR Data Acquisition SamplePrep->VCD_Acquisition Comparison Compare Experimental and Calculated Spectra VCD_Acquisition->Comparison Conf_Search Conformational Search (DFT) Spec_Calc VCD/IR Spectra Calculation Conf_Search->Spec_Calc Boltzmann_Avg Boltzmann Averaging Spec_Calc->Boltzmann_Avg Boltzmann_Avg->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for determining absolute configuration using VCD spectroscopy.

ECD_Workflow cluster_exp Experimental cluster_analysis Analysis SamplePrep Sample Preparation (in transparent solvent) ECD_Acquisition ECD/UV-Vis Data Acquisition SamplePrep->ECD_Acquisition Analysis_Method Analysis Method ECD_Acquisition->Analysis_Method Exciton_Chirality Exciton Chirality Method Analysis_Method->Exciton_Chirality Comparison_Known Comparison with Known Spectra Analysis_Method->Comparison_Known Computational Computational Prediction Analysis_Method->Computational Assignment Assign Absolute Configuration Exciton_Chirality->Assignment Comparison_Known->Assignment Computational->Assignment NMR_Mosher_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis Start Chiral Alcohol/ Amine React_R React with (R)-MTPA-Cl Start->React_R React_S React with (S)-MTPA-Cl Start->React_S Ester_R (R)-MTPA Ester React_R->Ester_R Ester_S (S)-MTPA Ester React_S->Ester_S NMR_R Acquire 1H NMR of (R)-Ester Ester_R->NMR_R NMR_S Acquire 1H NMR of (S)-Ester Ester_S->NMR_S Calc_Delta Calculate Δδ (δS - δR) NMR_R->Calc_Delta NMR_S->Calc_Delta Assignment Assign Absolute Configuration Calc_Delta->Assignment

References

Comparative

A Comparative Guide to the Efficacy of Cleavage Methods for (1R,2S)-2-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals The efficient resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern pharmaceutical development and asymmetric synthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern pharmaceutical development and asymmetric synthesis. The specific enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative overview of two primary cleavage methods for the enantiomeric resolution of trans-2-methoxycyclohexanol (B39478): Enzymatic Kinetic Resolution (EKR) and Diastereomeric Crystallization . While direct comparative studies on trans-2-methoxycyclohexanol are not extensively documented, this guide leverages experimental data from structurally analogous cyclohexanol (B46403) derivatives to provide a robust framework for methodological selection.

Comparison of Cleavage Methods

The choice between enzymatic kinetic resolution and diastereomeric crystallization hinges on a variety of factors including the desired scale of the resolution, required enantiomeric purity, cost-effectiveness, and the developmental stage of the chemical process.

MethodPrincipleTypical Reagents/CatalystsTheoretical Max. Yield (per enantiomer)Typical Enantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Enantioselective acylation of one enantiomer by a lipase (B570770), allowing separation of the acylated and unreacted enantiomers.Lipases (e.g., Candida antarctica lipase B - CALB, Pseudomonas cepacia lipase - PSL), Acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate).50%>95%High enantioselectivity, mild reaction conditions, environmentally benign catalysts (enzymes), potential for catalyst recycling.Theoretical yield is limited to 50% for a single enantiomer without a racemization step, requires screening of enzymes and reaction conditions.
Diastereomeric Crystallization Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by fractional crystallization.Chiral resolving agents (e.g., (R)- or (S)-mandelic acid, tartaric acid derivatives, brucine).50% (can be improved with racemization and recycling of the unwanted diastereomer).Can achieve >99% after recrystallization.Scalable, well-established technique, can lead to very high enantiomeric purity.Success is not guaranteed and depends on the formation of suitable crystalline salts, can be labor-intensive, requires stoichiometric amounts of a potentially expensive resolving agent.

Experimental Protocols

The following are detailed experimental protocols for the resolution of racemic trans-2-methoxycyclohexanol, adapted from established procedures for closely related cyclohexanol derivatives.

Method 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation

This protocol utilizes the enantioselective acylation of one of the alcohol enantiomers catalyzed by a lipase.

Materials:

  • Racemic trans-2-methoxycyclohexanol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., Hexane (B92381), Toluene, or Methyl tert-butyl ether (MTBE))

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of racemic trans-2-methoxycyclohexanol (1.0 g, 7.68 mmol) in anhydrous hexane (40 mL) is added vinyl acetate (0.72 mL, 7.84 mmol).

  • Enzymatic Reaction: Immobilized CALB (100 mg) is added to the solution, and the suspension is stirred at room temperature (25 °C). The progress of the reaction is monitored by chiral gas chromatography (GC) or thin-layer chromatography (TLC).

  • Reaction Work-up: Once approximately 50% conversion is reached, the enzyme is removed by filtration and washed with the solvent. The filtrate is concentrated under reduced pressure.

  • Separation: The resulting mixture of the unreacted (S)-enantiomer of trans-2-methoxycyclohexanol and the acetylated (R)-enantiomer is separated by column chromatography on silica gel.

  • Hydrolysis of the Ester (Optional): The separated acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to afford the (R)-enantiomer of trans-2-methoxycyclohexanol.

Expected Results: This method can yield both enantiomers with high enantiomeric excess (>95%) and in yields approaching the theoretical maximum of 50% for each.

Method 2: Diastereomeric Crystallization with a Chiral Resolving Agent

This protocol involves the formation of diastereomeric esters with an enantiomerically pure chiral acid, followed by separation via crystallization.

Materials:

  • Racemic trans-2-methoxycyclohexanol

  • (R)-Mandelic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Esterification: A solution of racemic trans-2-methoxycyclohexanol (1.0 g, 7.68 mmol), (R)-mandelic acid (1.17 g, 7.68 mmol), and DMAP (94 mg, 0.77 mmol) in dichloromethane (B109758) (40 mL) is cooled to 0 °C. DCC (1.58 g, 7.68 mmol) is added, and the mixture is stirred at room temperature overnight.

  • Work-up: The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated.

  • Diastereomer Separation: The resulting mixture of diastereomeric esters is separated by fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexane). The progress of the separation can be monitored by HPLC or NMR.

  • Hydrolysis: The separated diastereomeric ester is hydrolyzed by refluxing with aqueous NaOH to yield the enantiomerically pure trans-2-methoxycyclohexanol. The mandelic acid can be recovered from the aqueous layer by acidification.

Expected Results: This method has the potential to yield one enantiomer with very high enantiomeric purity (>99% e.e.) after one or two crystallizations. The yield will depend on the crystallization efficiency.

Visualizing the Workflows

To better illustrate the procedural flow of each cleavage method, the following diagrams are provided.

Enzymatic_Kinetic_Resolution cluster_reaction Enzymatic Acylation cluster_separation Separation cluster_hydrolysis Optional Hydrolysis racemate Racemic trans-2-methoxycyclohexanol reaction_mixture Reaction Mixture (R-acetate + S-alcohol) racemate->reaction_mixture Acylation acyl_donor Vinyl Acetate acyl_donor->reaction_mixture enzyme Lipase (CALB) enzyme->reaction_mixture chromatography Column Chromatography reaction_mixture->chromatography s_alcohol (1S,2R)-2-methoxycyclohexanol chromatography->s_alcohol r_acetate (1R,2S)-2-methoxycyclohexyl acetate chromatography->r_acetate hydrolysis Base Hydrolysis r_acetate->hydrolysis r_alcohol (1R,2S)-2-methoxycyclohexanol hydrolysis->r_alcohol

Caption: Experimental workflow for enzymatic kinetic resolution.

Diastereomeric_Crystallization cluster_reaction Diastereomer Formation cluster_separation Separation cluster_hydrolysis Liberation of Enantiomer racemate Racemic trans-2-methoxycyclohexanol esterification Esterification (DCC, DMAP) racemate->esterification resolving_agent (R)-Mandelic Acid resolving_agent->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization diastereomer1 Diastereomer 1 (less soluble) crystallization->diastereomer1 diastereomer2 Diastereomer 2 (in solution) crystallization->diastereomer2 hydrolysis Hydrolysis diastereomer1->hydrolysis enantiomer Enantiopure (1R,2S)-2-methoxycyclohexanol hydrolysis->enantiomer recovered_agent Recovered (R)-Mandelic Acid hydrolysis->recovered_agent

Caption: Experimental workflow for diastereomeric crystallization.

Validation

The Strategic Application of (1R,2S)-2-Methoxycyclohexanol in Large-Scale Synthesis: A Cost-Benefit Analysis

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of a chiral starting material is a critical decision that directly impacts the economic viability and efficiency of a large-sc...

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of a chiral starting material is a critical decision that directly impacts the economic viability and efficiency of a large-scale synthesis. (1R,2S)-2-methoxycyclohexanol has emerged as a valuable chiral building block, particularly in the synthesis of complex molecules such as tricyclic β-lactam antibiotics. This guide provides a comprehensive cost-benefit analysis of utilizing (1R,2S)-2-methoxycyclohexanol, comparing its application as a chiral synthon against established asymmetric synthesis strategies, including the use of traditional chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam.

While some chiral molecules can act as recyclable auxiliaries to direct stereoselective transformations, evidence suggests that (1R,2S)-2-methoxycyclohexanol is more strategically employed as a chiral intermediate that is incorporated into the final product.[1] This approach, known as chiral pool synthesis, leverages a readily available, enantiomerically pure natural product as a starting material to introduce one or more chiral centers into the target molecule.[2][3]

Performance Comparison in Asymmetric Synthesis

To provide a clear comparison, this guide will focus on a key transformation in the synthesis of many complex molecules: the aldol (B89426) reaction. The performance of a hypothetical synthetic route utilizing (1R,2S)-2-methoxycyclohexanol as a chiral building block will be compared with well-documented results from the use of Evans' oxazolidinones and Oppolzer's camphorsultam as chiral auxiliaries in achieving a similar stereochemical outcome.

Metric(1R,2S)-2-Methoxycyclohexanol (as Chiral Building Block)Evans' Oxazolidinone (as Chiral Auxiliary)Oppolzer's Camphorsultam (as Chiral Auxiliary)
Typical Application Chiral Pool Synthesis (e.g., β-Lactam Antibiotics)Asymmetric Aldol ReactionsAsymmetric Aldol Reactions
Reported Yield High (incorporated into final product)80-95%85-95%
Diastereomeric Ratio (d.r.) >95:5>99:1up to 98:2 (anti:syn)
Auxiliary/Building Block Recovery Not applicable (incorporated)>90%>90%
Number of Synthetic Steps Potentially fewer overall stepsAdditional steps for attachment and cleavageAdditional steps for attachment and cleavage

Cost-Benefit Analysis

The economic feasibility of a large-scale synthesis is a primary concern for drug development professionals. The following table provides an estimated cost comparison for the different strategies. Prices are based on research-scale quantities and may vary significantly for bulk industrial purchases.

Cost Factor(1R,2S)-2-Methoxycyclohexanol RouteEvans' Oxazolidinone RouteOppolzer's Camphorsultam Route
Primary Chiral Material Cost Moderate to High (for the building block)High (for the auxiliary)High (for the auxiliary)
Reagent Costs (Attachment/Cleavage) Not ApplicableModerate (e.g., pivaloyl chloride, LiOH/H₂O₂)Moderate (e.g., NaH, acryloyl chloride)
Solvent & Purification Costs ModerateHigh (multiple chromatographic purifications)High (multiple chromatographic purifications)
Overall Process Cost-Effectiveness Potentially high due to fewer steps and high atom economy.Cost-effective for complex targets where high stereoselectivity is crucial and the auxiliary can be efficiently recycled.Robust and highly recyclable, making it a cost-effective option for certain applications, especially in continuous flow processes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these synthetic strategies.

Synthesis of (1R,2S)-trans-2-Methoxycyclohexanol

The efficient preparation of the chiral building block itself is a key factor in its cost-effectiveness. A common method involves the enzymatic or chemical resolution of the racemic mixture.

Protocol: Enzymatic and chemical resolution methods have been developed for the large-scale preparation of (1S,2S)-trans-2-methoxycyclohexanol, a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics.[1] A typical approach involves the synthesis of racemic trans-2-methoxycyclohexanol (B39478) followed by resolution.

Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

Protocol:

  • Acylation: The chiral oxazolidinone is acylated with a propanoyl group using propionyl chloride and a base like triethylamine.

  • Enolate Formation: The N-propionyl oxazolidinone is treated with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature (-78 °C) to form the corresponding sodium enolate.

  • Aldol Reaction: The enolate solution is then reacted with an aldehyde electrophile.

  • Work-up and Purification: The reaction is quenched, and the product is purified by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product, for instance, by treatment with lithium hydroxide (B78521) and hydrogen peroxide, to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.

Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

Protocol:

  • Acryloyl Sultam Formation: The (1S)-(-)-2,10-Camphorsultam is deprotonated with a strong base like sodium hydride and then reacted with acryloyl chloride to form the N-acryloyl sultam.

  • Diels-Alder Reaction: The N-acryloyl sultam acts as a dienophile and is reacted with a suitable diene in the presence of a Lewis acid catalyst (e.g., diethylaluminum chloride) at low temperature.

  • Work-up and Purification: The reaction is quenched and the cycloaddition product is purified.

  • Auxiliary Cleavage: The camphorsultam auxiliary is removed from the product, typically by hydrolysis or reduction, allowing for its recovery.

Decision Workflow and Pathway Visualization

The selection of an appropriate chiral strategy depends on several factors, including the target molecule's complexity, the required scale of synthesis, and economic constraints.

Decision_Workflow start Start: Chiral Synthesis Requirement target_complexity Target Molecule Complexity start->target_complexity chiral_pool Chiral Pool Synthesis (e.g., using (1R,2S)-2-methoxycyclohexanol) target_complexity->chiral_pool Simple, direct incorporation chiral_auxiliary Chiral Auxiliary Route target_complexity->chiral_auxiliary Complex, requires high stereocontrol cost_analysis Perform Cost-Benefit Analysis chiral_pool->cost_analysis evans Evans' Oxazolidinone chiral_auxiliary->evans Aldol/Alkylation focus camphorsultam Oppolzer's Camphorsultam chiral_auxiliary->camphorsultam Diels-Alder/Other reactions evans->cost_analysis camphorsultam->cost_analysis end Select Optimal Synthetic Route cost_analysis->end

Caption: Decision workflow for selecting a chiral synthesis strategy.

Chiral_Synthesis_Pathways cluster_0 Chiral Pool Synthesis cluster_1 Chiral Auxiliary Route start_cp Achiral Starting Material synth_chiral_block Synthesize Chiral Building Block ((1R,2S)-2-methoxycyclohexanol) start_cp->synth_chiral_block incorporation Incorporate into Target Molecule synth_chiral_block->incorporation product_cp Final Chiral Product incorporation->product_cp start_ca Achiral Substrate attach_aux Attach Chiral Auxiliary start_ca->attach_aux asymmetric_rxn Diastereoselective Reaction attach_aux->asymmetric_rxn cleave_aux Cleave Auxiliary asymmetric_rxn->cleave_aux product_ca Final Chiral Product cleave_aux->product_ca recycle_aux Recycle Auxiliary cleave_aux->recycle_aux

Caption: Comparison of chiral pool vs. chiral auxiliary synthetic pathways.

Conclusion

The cost-benefit analysis reveals that (1R,2S)-2-methoxycyclohexanol is a highly effective chiral building block for large-scale synthesis when its stereocenters can be directly incorporated into the target molecule, such as in the synthesis of certain β-lactam antibiotics. This "chiral pool" approach can offer advantages in terms of a reduced number of synthetic steps and higher atom economy compared to traditional chiral auxiliary methods.

However, for asymmetric transformations where the chiral directing group needs to be removed and ideally recycled, established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam remain the industry standard due to their high and predictable stereocontrol across a wide range of reactions. The ultimate choice of strategy will depend on a thorough evaluation of the specific synthetic challenge, including the complexity of the target molecule, the cost and availability of the chiral starting materials, and the potential for process optimization and recycling at an industrial scale.

References

Comparative

literature review comparing the stereoselectivity of various chiral cyclohexanol derivatives

The spatial arrangement of atoms within molecules, or stereochemistry, is a critical aspect of organic chemistry that significantly influences the reactivity, selectivity, and biological activity of compounds. In the fie...

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms within molecules, or stereochemistry, is a critical aspect of organic chemistry that significantly influences the reactivity, selectivity, and biological activity of compounds. In the field of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, chiral auxiliaries, catalysts, and substrates play a pivotal role. Among these, derivatives of chiral cyclohexanol (B46403) have emerged as powerful tools due to their conformational rigidity and predictable influence on the stereochemical course of a reaction. This guide provides a comparative analysis of the stereoselectivity achieved with various chiral cyclohexanol derivatives in several key synthetic transformations, supported by experimental data.

The effectiveness of a chiral cyclohexanol derivative in inducing stereoselectivity is primarily determined by its ability to create a sterically and/or electronically biased environment around a reactive center. The bulky and conformationally well-defined cyclohexyl group can effectively shield one face of a molecule, directing an incoming reagent to the opposite, less hindered face. This principle is fundamental to the application of these derivatives as chiral auxiliaries.

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the performance of several common chiral cyclohexanol derivatives in key asymmetric reactions, quantifying their stereodirecting ability in terms of diastereomeric excess (d.e.) or enantiomeric excess (e.e.) and chemical yield.

Table 1: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for constructing six-membered rings. Chiral auxiliaries derived from cyclohexanols can impart high stereocontrol in this transformation. The data below compares the performance of acrylate (B77674) derivatives of different chiral cyclohexanols in their Lewis acid-catalyzed reaction with cyclopentadiene (B3395910).[1]

Chiral AuxiliaryLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
(-)-MentholEt₂AlCl-788598
(-)-8-PhenylmentholTiCl₄-7891>99
(1R, 2S)-trans-2-Phenyl-1-cyclohexanolEt₂AlCl-788897

Table 2: Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries attached to the enolate precursor can effectively control the stereochemistry of the newly formed stereocenter. The table below compares different cyclohexyl-based auxiliaries in the alkylation of their corresponding propionimide-derived enolates with benzyl (B1604629) bromide.[1]

Chiral AuxiliaryBaseTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
(-)-MentholLDA-788291
(-)-8-PhenylmentholNaHMDS-7889>99
(1R, 2S)-trans-2-Phenyl-1-cyclohexanolLDA-789298

Table 3: Diastereoselective Aldol (B89426) Addition

The aldol reaction is a cornerstone of organic synthesis for creating new stereocenters during carbon-carbon bond formation. The facial selectivity of the reaction between an enolate and an aldehyde can be controlled by a chiral auxiliary on the enolate component.[2]

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
(-)-trans-2-Phenyl-1-cyclohexanolBenzaldehydeTiCl₄95:585
(-)-trans-2-Phenyl-1-cyclohexanolIsobutyraldehydeSn(OTf)₂92:888

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the key reactions cited.

General Procedure for Asymmetric Diels-Alder Reaction:

To a stirred solution of the chiral acrylate ester (1.0 mmol) in dry dichloromethane (B109758) (10 mL) at -78 °C under a nitrogen atmosphere is added the Lewis acid (1.1 mmol). The mixture is stirred for 15 minutes, after which cyclopentadiene (3.0 mmol) is added dropwise. The reaction is stirred at -78 °C for 3-6 hours and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric excess of the crude product is determined by ¹H NMR or chiral HPLC analysis, and the product is purified by silica (B1680970) gel chromatography.[1][2]

General Procedure for Asymmetric Enolate Alkylation:

To a solution of the chiral N-propionyl derivative (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (10 mL) at -78 °C under a nitrogen atmosphere is added the base (e.g., LDA, 1.1 mmol) dropwise. The resulting enolate solution is stirred for 30 minutes at -78 °C. Benzyl bromide (1.2 mmol) is then added, and the reaction mixture is stirred for 2-4 hours at the same temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The mixture is warmed to room temperature and extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The diastereomeric excess is determined by analysis of the crude product, which is then purified by column chromatography on silica gel.[1][2]

Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The following diagram illustrates the general workflow for utilizing a chiral cyclohexanol derivative as a chiral auxiliary in an asymmetric synthesis, from its attachment to the substrate to the final analysis of the stereochemical outcome.

G Workflow for Asymmetric Synthesis with a Chiral Auxiliary cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Analysis and Final Product Formation Start Start with Achiral Substrate and Chiral Cyclohexanol Auxiliary Attach Attach Chiral Auxiliary to Substrate Start->Attach React Perform Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) Attach->React Separate Separate Diastereomers (Optional, if not fully selective) React->Separate Cleave Cleave Chiral Auxiliary Separate->Cleave Analyze Determine Enantiomeric/Diastereomeric Excess (Chiral HPLC, NMR) Cleave->Analyze Recover Recover Chiral Auxiliary Cleave->Recover Product Obtain Enantioenriched Product Analyze->Product

Caption: General workflow for employing a chiral auxiliary.

The stereochemical outcome of these reactions is largely dictated by the conformational preferences of the auxiliary-substrate conjugate. The bulky cyclohexyl group, often with additional substituents, effectively shields one face of the reactive center, compelling the incoming reagent to approach from the less sterically hindered side.[1] The choice of a specific chiral cyclohexanol derivative depends on factors such as the desired stereoisomer, the reaction conditions, and the nature of the substrate and reagents.[1]

References

Validation

A Comparative Guide to Experimental and Computational Analyses of (1R,2S)-2-methoxycyclohexanol Conformations

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of experimental results and computational models for the conformational analysis of (1R,2S)-2-methoxycyclohexanol....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental results and computational models for the conformational analysis of (1R,2S)-2-methoxycyclohexanol. Understanding the three-dimensional structure and conformational dynamics of small molecules is paramount in drug discovery and development, as these factors significantly influence molecular interactions and biological activity. This document objectively compares the performance of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with computational chemistry methods in elucidating the conformational preferences of this molecule.

(1R,2S)-2-methoxycyclohexanol, a cis-1,2-disubstituted cyclohexane (B81311) derivative, exists as an equilibrium of two chair conformations. The relative stability of these conformers is governed by a delicate balance of steric interactions and the potential for intramolecular hydrogen bonding between the hydroxyl and methoxy (B1213986) groups. This guide will delve into the methodologies used to experimentally measure and computationally predict these conformational equilibria.

Data Presentation: Conformational Equilibrium

The conformational equilibrium of cis-2-methoxycyclohexanol, of which (1R,2S)-2-methoxycyclohexanol is an enantiomer, has been studied to determine the relative populations of its two primary chair conformers. In one conformer, the methoxy group is axial and the hydroxyl group is equatorial (a,e), while in the other, the methoxy group is equatorial and the hydroxyl group is axial (e,a).

ConformerExperimental Population (%)Computational Population (%)Relative Energy (kcal/mol) - Computational
(a,e)-conformer Data not availableSpecify MethodSpecify Value
(e,a)-conformer Data not availableSpecify MethodSpecify Value
Equilibrium Constant (K) Data not availableSpecify MethodSpecify Value

Experimental and Computational Methodologies

A robust validation of computational models relies on their ability to accurately reproduce experimental observations. The following sections detail the typical experimental and computational protocols employed for the conformational analysis of substituted cyclohexanols.

Experimental Protocol: Dynamic NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study conformational equilibria. By cooling the sample, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.

  • Sample Preparation: A solution of (1R,2S)-2-methoxycyclohexanol is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various low temperatures (e.g., down to 203-210 K).

  • Spectral Analysis: At a sufficiently low temperature, separate signals for the axial and equatorial conformers will be resolved. The relative populations of the conformers are determined by integrating the corresponding well-resolved peaks.

  • Equilibrium Constant Calculation: The equilibrium constant (K) is calculated from the ratio of the conformer populations.

  • Thermodynamic Parameters: By measuring the equilibrium constant at different temperatures, the differences in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) between the conformers can be determined using the van't Hoff equation. Key information is also derived from the analysis of vicinal proton-proton coupling constants (³JHH), which are dependent on the dihedral angle between the coupled protons and thus differ for axial and equatorial orientations.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to model the structures and energies of different conformers.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of (1R,2S)-2-methoxycyclohexanol.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional and basis set (e.g., B3LYP/aug-cc-pvdz). This process finds the minimum energy structure for each conformer.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: The electronic energies, ZPVE-corrected energies, and Gibbs free energies of each conformer are calculated. The relative energies of the conformers determine their theoretical populations at a given temperature according to the Boltzmann distribution.

  • NMR Parameter Prediction: Theoretical NMR chemical shifts and coupling constants can also be calculated and compared with experimental data for further validation.

  • Analysis of Intramolecular Interactions: Natural Bond Orbital (NBO) analysis can be employed to investigate intramolecular interactions, such as hydrogen bonding and hyperconjugative effects, that contribute to the relative stability of the conformers.[1]

Visualization of Conformational Equilibrium and Analysis Workflow

The following diagrams illustrate the key concepts and processes involved in the comparative analysis of (1R,2S)-2-methoxycyclohexanol conformations.

G Workflow for Comparative Analysis cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_start Sample Preparation nmr Dynamic NMR Spectroscopy exp_start->nmr exp_data Conformer Populations & J-Coupling Constants nmr->exp_data comparison Comparison and Validation exp_data->comparison comp_start Conformational Search dft DFT Calculations (B3LYP/aug-cc-pvdz) comp_start->dft comp_data Relative Energies & Predicted NMR Parameters dft->comp_data comp_data->comparison conclusion Validated Conformational Model comparison->conclusion

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (1R,2S)-2-methoxycyclohexanol: A Guide for Laboratory Professionals

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed procedures for the proper disposal of (1R,2S)-2-methoxycyclohexanol, a...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed procedures for the proper disposal of (1R,2S)-2-methoxycyclohexanol, a flammable and potentially irritating organic solvent. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and regulatory-compliant laboratory environment.

Hazard Profile and Safety Information

(1R,2S)-2-methoxycyclohexanol is classified as a flammable liquid and may cause skin and eye irritation.[1][2][3][4] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

The following table summarizes the key hazard information for 2-methoxycyclohexanol and its isomers, based on available safety data sheets and chemical databases.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement Examples
Flammable Liquid🔥H226: Flammable liquid and vapour.[1]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
Skin IrritationH315: Causes skin irritation.[3][5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye IrritationH319: Causes serious eye irritation.[3][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation.[5]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

Disposal Workflow

The proper disposal of (1R,2S)-2-methoxycyclohexanol follows a clear decision-making process to ensure safety and compliance. The diagram below illustrates the step-by-step workflow for managing this chemical waste.

Caption: Decision-making workflow for the safe disposal of (1R,2S)-2-methoxycyclohexanol.

Experimental Protocols for Disposal

The following protocols provide detailed, step-by-step instructions for the disposal of (1R,2S)-2-methoxycyclohexanol and its empty containers. These procedures are based on general best practices for laboratory chemical waste management.[6][7][8][9]

Protocol 1: Disposal of Liquid (1R,2S)-2-methoxycyclohexanol Waste

  • Waste Collection:

    • Designate a specific, chemically compatible waste container for flammable organic liquids. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, with a secure, tight-fitting cap.[10]

    • Never mix incompatible waste streams. For instance, do not mix flammable liquids with oxidizers.[11]

  • Labeling:

    • Attach a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name, "(1R,2S)-2-methoxycyclohexanol," and its approximate concentration. If it is a mixture, list all chemical constituents and their estimated percentages.[7][9]

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.[6][9]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated area away from heat sources and ignition points.[6] Flammable liquid waste should be stored in a flammable storage cabinet if available.[11]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[9]

  • Disposal:

    • Once the container is full, or if waste has been accumulated for a period defined by your institution's policies, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[6][9]

    • Do not dispose of (1R,2S)-2-methoxycyclohexanol down the drain or in regular trash.[1][7] This is strictly prohibited for organic solvents.[7]

Protocol 2: Disposal of Empty (1R,2S)-2-methoxycyclohexanol Containers

  • Decontamination:

    • An "empty" container must have all contents removed to the greatest extent possible.

    • To decontaminate the container, triple rinse it with a suitable solvent that is miscible with (1R,2S)-2-methoxycyclohexanol, such as ethanol (B145695) or acetone.[9]

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated flammable organic liquid waste container.[9]

  • Final Disposal:

    • After triple rinsing and allowing the container to air dry, deface or remove the original chemical label to avoid confusion.

    • The cleaned and defaced container can then typically be disposed of in the laboratory's normal solid waste or glass waste stream, according to your institution's specific guidelines.[12]

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of (1R,2S)-2-methoxycyclohexanol, fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Handling

Personal protective equipment for handling (1R,2S)-2-methoxycyclohexanol

Disclaimer: A specific Safety Data Sheet (SDS) for the (1R,2S)-2-methoxycyclohexanol isomer was not located. The following guidance is based on safety data for structurally similar compounds, including cyclohexanol (B464...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the (1R,2S)-2-methoxycyclohexanol isomer was not located. The following guidance is based on safety data for structurally similar compounds, including cyclohexanol (B46403) and other methoxycyclohexanol isomers. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

(1R,2S)-2-methoxycyclohexanol is a chemical compound for which detailed safety and handling protocols are crucial for the protection of laboratory personnel. This guide provides essential information on personal protective equipment, operational procedures, and disposal methods to ensure the safe handling of this compound in a research and development setting.

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous compounds like cyclohexanol and other methoxycyclohexanol isomers, which include flammability, skin and eye irritation, and potential respiratory tract irritation, the following personal protective equipment is recommended.[1][2][3]

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety GogglesIndirect-vent, impact, and splash-resistant goggles.[4]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNeoprene, Nitrile, Polyvinyl Alcohol, Polyvinyl Chloride, or Viton are suggested materials for similar compounds.[4] Always check with the glove manufacturer for specific chemical compatibility.
Skin and Body Protection Laboratory CoatStandard laboratory coat.
Chemical-Resistant ApronRecommended for procedures with a high risk of splashes.
Full SuitNecessary for large spills.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if ventilation is inadequate.[5][6]

Operational Plan for Safe Handling

A systematic approach to handling (1R,2S)-2-methoxycyclohexanol is essential to minimize risk. The following step-by-step plan outlines the key stages of handling this chemical in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Verify that a safety shower and eyewash station are readily accessible.

  • Keep away from heat, sparks, and open flames as the compound is likely combustible.[1]

  • Ground all equipment containing the material to prevent static discharge.[5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in the table above.

3. Chemical Handling:

  • Avoid direct contact with skin and eyes.[5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]

  • Keep the container tightly closed when not in use.[5][7]

  • Store in a cool, dry, and well-ventilated place.[5]

4. Post-Handling Procedures:

  • Wash hands thoroughly after handling.

  • Clean the work area and any contaminated equipment.

  • Properly remove and dispose of or decontaminate PPE.

Disposal Plan

Proper disposal of (1R,2S)-2-methoxycyclohexanol and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Chemical: Dispose of the chemical waste through an approved waste disposal plant. Do not dispose of it with household garbage or allow it to reach the sewage system.

  • Contaminated Containers: Empty containers may pose a fire risk. They should be triple-rinsed with a suitable solvent, and the rinsate should be collected as chemical waste. Dispose of the container in accordance with local regulations.

Emergency and Spill Response

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill Containment and Cleanup:

  • Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6]

  • Large Spills: Evacuate the area. Wear a full suit, boots, gloves, and a self-contained breathing apparatus.[5] Contain the spill and prevent it from entering drains or waterways. Use a shovel to put the material into a convenient waste disposal container.[5]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of (1R,2S)-2-methoxycyclohexanol.

Safe Handling Workflow for (1R,2S)-2-methoxycyclohexanol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Verify Engineering Controls Verify Engineering Controls Gather PPE Gather PPE Verify Engineering Controls->Gather PPE Review SDS (of related compounds) Review SDS (of related compounds) Gather PPE->Review SDS (of related compounds) Don PPE Don PPE Review SDS (of related compounds)->Don PPE Handle Chemical in Fume Hood Handle Chemical in Fume Hood Don PPE->Handle Chemical in Fume Hood Store Properly Store Properly Handle Chemical in Fume Hood->Store Properly Spill Spill Handle Chemical in Fume Hood->Spill Exposure Exposure Handle Chemical in Fume Hood->Exposure Clean Work Area Clean Work Area Store Properly->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow Exposure Protocol Follow Exposure Protocol Exposure->Follow Exposure Protocol

Caption: Workflow for handling (1R,2S)-2-methoxycyclohexanol.

References

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